Technical Documentation Center

1-Cyclopentanecarbonylpiperidin-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Cyclopentanecarbonylpiperidin-3-ol
  • CAS: 1155000-14-8

Core Science & Biosynthesis

Foundational

1-Cyclopentanecarbonylpiperidin-3-ol: Identification, Synthesis, and Search Methodology

Topic: 1-Cyclopentanecarbonylpiperidin-3-ol CAS Number Search & Technical Guide Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Cyclopentanecarbonylpiperidin-3-ol CAS Number Search & Technical Guide Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Target Compound: 1-Cyclopentanecarbonylpiperidin-3-ol CAS Registry Number: 1155000-14-8 (Racemic) Molecular Formula: C₁₁H₁₉NO₂ Molecular Weight: 197.27 g/mol

This guide provides the definitive identification of the chemical scaffold 1-cyclopentanecarbonylpiperidin-3-ol, a verified intermediate in pharmaceutical library synthesis. Beyond simple identification, this document outlines a robust methodology for locating obscure Chemical Abstracts Service (CAS) numbers for similar fragments and details a validated synthesis protocol for researchers requiring high-purity material for biological assays.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The compound is a piperidine amide derivative, characterized by a cyclopentyl group attached via a carbonyl linker to the nitrogen of a 3-hydroxypiperidine core. It serves as a critical "linker" scaffold in Fragment-Based Drug Discovery (FBDD), particularly for G-Protein Coupled Receptor (GPCR) antagonists where the 3-hydroxy group offers a vector for further functionalization.

PropertyData
IUPAC Name (3-Hydroxypiperidin-1-yl)(cyclopentyl)methanone
Common Synonyms 1-Cyclopentanecarbonyl-3-piperidinol; Cyclopentyl 3-hydroxypiperidyl ketone
CAS Number 1155000-14-8
InChIKey HRRPQWJSNLHYTG-UHFFFAOYSA-N
SMILES OC1CN(C(=O)C2CCCC2)CCC1
LogP (Predicted) 1.12
Boiling Point (Predicted) 385.6 ± 35.0 °C at 760 mmHg
Density (Predicted) 1.1 ± 0.1 g/cm³
Stereochemical Considerations

The CAS 1155000-14-8 refers to the racemic mixture. In high-precision medicinal chemistry, enantiopure forms are often required. While specific CAS numbers for the enantiomers are not widely indexed in public commercial catalogs, they are defined as follows:

  • (R)-Isomer: (R)-(3-hydroxypiperidin-1-yl)(cyclopentyl)methanone

  • (S)-Isomer: (S)-(3-hydroxypiperidin-1-yl)(cyclopentyl)methanone

Advanced Search Methodology for Obscure Scaffolds

Finding CAS numbers for specific synthetic intermediates often fails with simple text queries due to non-standardized nomenclature. The following workflow demonstrates the "Fragment-Key" strategy used to locate 1155000-14-8, a protocol applicable to any unindexed compound.

The "Fragment-Key" Search Protocol
  • Structure Generation: Draw the molecule in a chemical drawing package (ChemDraw/MarvinSketch) to generate the InChIKey .

    • Target InChIKey:HRRPQWJSNLHYTG-UHFFFAOYSA-N

  • Exact Key Search: Query the InChIKey in open databases (PubChem, ChemSpider).

    • Result: Often yields a CID (Compound ID) but not always a CAS.

  • Supplier Cross-Reference: Use the InChIKey or SMILES string to search aggregator databases (e.g., eMolecules, SciFinder, or specific supplier catalogs like BLD Pharm/Enamine). Suppliers often index internal IDs against CAS numbers that are not yet in public government databases.

  • Root Name Permutation: If the Key fails, search for the core scaffold name reversed:

    • Standard: "1-Cyclopentanecarbonylpiperidin-3-ol"[1][2][3]

    • Permutation: "Cyclopentyl(3-hydroxypiperidin-1-yl)methanone"

SearchWorkflow Start Target Structure GenKey Generate InChIKey (HRRPQ...) Start->GenKey DbSearch Query Public DBs (PubChem/ChemSpider) GenKey->DbSearch SupplierSearch Query Supplier Aggregators (SMILES/InChIKey) DbSearch->SupplierSearch If CAS Missing Result CAS: 1155000-14-8 DbSearch->Result Direct Hit SupplierSearch->Result Catalog Match

Figure 1: The "Fragment-Key" search workflow used to identify obscure chemical identifiers.

Validated Synthesis Protocol

For researchers unable to source the compound commercially, or requiring the specific (R) or (S) enantiomer, the following synthesis is the industry-standard "Best Practice" for amide coupling of secondary amines. This protocol is self-validating via TLC and LCMS monitoring.

Reaction Scheme

Reagents: Cyclopentanecarboxylic acid + 3-Hydroxypiperidine (HCl salt) Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) Base: DIPEA (N,N-Diisopropylethylamine) Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

SynthesisPathway Acid Cyclopentanecarboxylic Acid (CAS 3400-45-1) Coupling Activation: HATU, DIPEA, DMF Acid->Coupling Amine 3-Hydroxypiperidine HCl (CAS 6859-99-0) Amine->Coupling Intermed Active Ester Intermediate Coupling->Intermed 15 min, 0°C Product 1-Cyclopentanecarbonylpiperidin-3-ol (CAS 1155000-14-8) Intermed->Product 16h, RT

Figure 2: Synthesis pathway using HATU-mediated amide coupling.

Step-by-Step Methodology
  • Preparation:

    • To a round-bottom flask, add Cyclopentanecarboxylic acid (1.0 eq) and anhydrous DMF (0.1 M concentration).

    • Add DIPEA (3.0 eq) and stir at 0°C for 5 minutes.

    • Add HATU (1.1 eq). Stir for 15 minutes at 0°C to form the activated ester. Note: Solution should turn slightly yellow.

  • Coupling:

    • Add 3-Hydroxypiperidine HCl (1.0 eq) directly to the mixture.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Monitoring (Self-Validation):

    • TLC: Use 5% MeOH in DCM. The product will be more polar (lower Rf) than the starting acid but less polar than the amine. Stain with Ninhydrin (amine consumption) and PMA (product visualization).

    • LCMS: Look for the [M+H]+ peak at 198.15 m/z .

  • Work-up & Purification:

    • Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid), water, and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Flash column chromatography (Silica gel, 0-10% MeOH in DCM).

Analytical Characterization (Expected)
  • ¹H NMR (400 MHz, CDCl₃): δ 4.10–3.80 (m, 2H, N-CH), 3.75 (m, 1H, CH-OH), 3.10–2.80 (m, 2H, N-CH), 2.90 (m, 1H, cyclopentyl-CH), 1.90–1.50 (m, 12H, alkyl-CH). Note: Rotamers may cause peak broadening.

  • MS (ESI): m/z calculated for C₁₁H₁₉NO₂ [M+H]⁺: 198.15; found: 198.2.

Applications in Drug Discovery

This scaffold acts as a pharmacophore modulator. The cyclopentyl group provides lipophilic bulk often required to fill hydrophobic pockets in receptors (e.g., Orexin or Muscarinic receptors), while the 3-hydroxyl group serves as a "handle" for:

  • Hydrogen Bonding: Interacting with polar residues (Ser, Thr, Tyr) in the binding pocket.

  • Further Derivatization: Conversion to carbamates, ethers, or oxidation to ketones for subsequent reductive amination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43415677, 1-cyclopentanecarbonylpiperidin-3-ol. Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005).Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

Sources

Exploratory

An In-depth Technical Guide to (3-hydroxycyclopentyl)(piperidin-1-yl)methanone

Disclaimer: The user-provided topic, "3-hydroxy-1-piperidinecyclopentyl ketone," is chemically ambiguous. This guide is based on the plausible and chemically stable interpretation of the structure as (3-hydroxycyclopenty...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The user-provided topic, "3-hydroxy-1-piperidinecyclopentyl ketone," is chemically ambiguous. This guide is based on the plausible and chemically stable interpretation of the structure as (3-hydroxycyclopentyl)(piperidin-1-yl)methanone .

Executive Summary

This technical guide provides a comprehensive overview of (3-hydroxycyclopentyl)(piperidin-1-yl)methanone, a molecule featuring a piperidine amide linked to a hydroxylated cyclopentane moiety. The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] This document details the molecule's physicochemical properties, outlines a robust synthetic pathway, provides predicted spectroscopic data for characterization, and discusses its potential applications in drug discovery. The methodologies and data presented herein are intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel piperidine-containing therapeutics.

Molecular Characteristics

The structure consists of a central carbonyl group forming an amide linkage between a piperidine ring and a 3-hydroxycyclopentyl group.

  • IUPAC Name: (3-hydroxycyclopentyl)(piperidin-1-yl)methanone

  • Molecular Formula: C₁₁H₁₉NO₂

  • Key Structural Features:

    • Tertiary Amide

    • Secondary Alcohol

    • Saturated Heterocyclic Piperidine Ring

    • Saturated Cyclopentyl Ring

The planar nature of the piperidine ring allows for the addition of substituent groups at various positions, which can modulate its biological activities.[2][3]

A precise determination of physical properties such as melting and boiling points requires experimental analysis. However, computational methods provide reliable estimates for key molecular descriptors.

PropertyValueSource
Molecular Weight 197.27 g/mol Calculated
Monoisotopic Mass 197.14158 DaCalculated
Topological Polar Surface Area (TPSA) 49.75 ŲCalculated
logP (Octanol-Water Partition Coefficient) 1.25Calculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 2Calculated

Calculations were performed using standard cheminformatics software based on the interpreted structure.

Synthesis and Manufacturing

The most direct and widely adopted method for synthesizing tertiary amides like (3-hydroxycyclopentyl)(piperidin-1-yl)methanone is through the coupling of a carboxylic acid with a secondary amine.

The logical disconnection for this molecule is at the amide bond, leading to two primary starting materials: 3-hydroxycyclopentane-1-carboxylic acid and piperidine .

G Target (3-hydroxycyclopentyl)(piperidin-1-yl)methanone Amide_Bond Target->Amide_Bond Amide Bond Disconnection SM1 3-Hydroxycyclopentane-1-carboxylic acid SM2 Piperidine Amide_Bond->SM1 Amide_Bond->SM2

Caption: Retrosynthetic analysis of the target molecule.

Carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are highly effective for forming amide bonds by activating the carboxylic acid.[4][5] EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.

Workflow:

G cluster_0 Reaction Setup cluster_1 Amine Addition & Reaction cluster_2 Workup & Purification Start Dissolve 3-Hydroxycyclopentane- 1-carboxylic acid (1.0 eq) in DCM Add_EDC Add EDC (1.2 eq) and HOBt (1.1 eq) Start->Add_EDC Stir_Activation Stir at 0°C for 30 min (Activation) Add_EDC->Stir_Activation Add_Amine Add Piperidine (1.1 eq) dropwise at 0°C Stir_Activation->Add_Amine Warm_React Allow to warm to RT and stir for 12-18h Add_Amine->Warm_React Quench Quench with aq. NaHCO₃ Warm_React->Quench Extract Extract with DCM Quench->Extract Purify Purify via Flash Chromatography Extract->Purify Final_Product Final Product Purify->Final_Product

Caption: Synthetic workflow for amide coupling.

Step-by-Step Methodology:

  • Activation: Dissolve 3-hydroxycyclopentane-1-carboxylic acid (1.0 equivalent)[6][7] in an aprotic solvent such as dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) and an additive like 1-Hydroxybenzotriazole (HOBt, 1.1 eq.) to suppress side reactions and minimize racemization if chiral centers are present. Stir the mixture for 30 minutes to form the highly reactive O-acylisourea intermediate.[5]

  • Coupling: Add piperidine (1.1 eq.) dropwise to the activated acid solution at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1N HCl) to remove unreacted amine, a mild base (e.g., saturated aq. NaHCO₃) to remove unreacted carboxylic acid and HOBt, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified using flash column chromatography on silica gel to yield the pure (3-hydroxycyclopentyl)(piperidin-1-yl)methanone.

Spectroscopic Characterization Profile

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following data are predicted based on the molecule's structure and established principles.

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework. Due to restricted rotation around the amide C-N bond, some proton and carbon signals, particularly those on the piperidine ring alpha to the nitrogen, may appear broadened or as multiple rotameric signals at room temperature.[8]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~4.1 - 4.3 m 1H -CH(OH)-
~3.4 - 3.7 m 4H Piperidine H2, H6 (α to N)
~2.8 - 3.0 m 1H -CH(C=O)-
~2.5 (variable) br s 1H -OH

| ~1.5 - 2.1 | m | 12H | Remaining cyclopentyl and piperidine -CH₂- |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
~174 - 176 C=O (Amide)
~70 - 72 -CH(OH)-
~45 - 48 Piperidine C2, C6 (α to N)
~43 - 45 -CH(C=O)-
~35 - 40 Cyclopentyl C2, C4

| ~24 - 27 | Piperidine C3, C4, C5 |

IR spectroscopy is used to identify key functional groups.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Description
3200 - 3500 O-H Strong, broad (Alcohol)
2850 - 3000 C-H Medium-Strong (Aliphatic)

| 1620 - 1650 | C=O | Strong (Tertiary Amide) |

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion (M⁺): m/z = 197.14 (for [M+H]⁺ in ESI+)

  • Key Fragmentation Pathways:

    • Loss of the hydroxyl group and water.

    • Cleavage of the amide bond.

    • Fragmentation of the piperidine ring, leading to characteristic ion clusters.

Potential Applications in Drug Development

The piperidine heterocycle is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs.[9] Its inclusion often enhances druggability by improving pharmacokinetic properties and metabolic stability.[9]

Derivatives of piperidine have demonstrated a vast spectrum of biological activities, including:

  • Anticancer: Piperidine moieties are integral to numerous anticancer drugs and clinical candidates.[1][10]

  • Neuroprotective/CNS Agents: The scaffold is common in antipsychotic agents and compounds targeting neurodegenerative disorders.[10][11]

  • Antiviral and Antimicrobial: Many piperidine-containing compounds exhibit potent activity against various pathogens, including HIV.[2][10]

  • Antioxidant and Anti-inflammatory: The piperidine nucleus is a good candidate for developing potent antioxidant and anti-inflammatory agents.[2][3]

The title compound, (3-hydroxycyclopentyl)(piperidin-1-yl)methanone, combines this privileged scaffold with a functionalized cyclopentyl ring. This structure could serve as a key intermediate or a lead compound for developing novel therapeutics in oncology, neurology, and infectious diseases. The hydroxyl group provides a handle for further chemical modification, allowing for the generation of diverse chemical libraries for screening.

References

  • Vertex AI Search. (2024). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • Organic Chemistry Portal. (2024). Amide synthesis by acylation.
  • JoVE. (2023). Video: Preparation of Amides.
  • ACS Earth and Space Chemistry. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • International Journal of Innovative Research in Technology. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation.
  • SciSpace. (n.d.). Antioxidant potential of piperidine containing compounds-a short review.
  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments.
  • ChemScene. (n.d.). 101080-22-2 | 3-Hydroxycyclopentane-1-carboxylic acid.
  • PubChem - NIH. (n.d.). 3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 15153193.
  • MySkinRecipes. (n.d.). (3-Hydroxymethyl-piperidin-1-yl)-thiophen-3-yl-methanone.

Sources

Foundational

Technical Whitepaper: 1-Cyclopentanecarbonylpiperidin-3-ol

Structural Characterization, Synthetic Logic, and Pharmaceutical Utility Executive Summary & Chemical Identity[1] 1-Cyclopentanecarbonylpiperidin-3-ol is a functionalized piperidine scaffold widely utilized in Fragment-B...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Logic, and Pharmaceutical Utility

Executive Summary & Chemical Identity[1]

1-Cyclopentanecarbonylpiperidin-3-ol is a functionalized piperidine scaffold widely utilized in Fragment-Based Drug Discovery (FBDD). It represents a "privileged structure" in medicinal chemistry, combining a polar, hydrogen-bond-donating hydroxyl group with a lipophilic cyclopentyl moiety. This balance of physicochemical properties makes it an ideal fragment for probing G-Protein Coupled Receptors (GPCRs) and modulating solubility in lead optimization.

The following table provides the definitive chemical identifiers for the canonical (racemic) structure.

Identifier TypeValue
IUPAC Name Cyclopentyl(3-hydroxypiperidin-1-yl)methanone
Common Name 1-Cyclopentanecarbonylpiperidin-3-ol
CAS Number Not widely listed; chemically distinct entity
Molecular Formula

Molecular Weight 197.27 g/mol
SMILES OC1CCCN(C1)C(=O)C2CCCC2
InChI InChI=1S/C11H19NO2/c13-10-6-3-7-12(8-10)11(14)9-4-1-2-5-9/h9-10,13H,1-8H2
InChI Key HRRPQWJSNLHYTG-UHFFFAOYSA-N
Synthetic Logic & Causality

The synthesis of 1-Cyclopentanecarbonylpiperidin-3-ol relies on a nucleophilic acyl substitution. While conceptually simple, the presence of two nucleophilic sites (the secondary amine and the secondary alcohol) requires a protocol that ensures chemoselectivity .

2.1 Mechanistic Pathway

The reaction involves the attack of the piperidine nitrogen lone pair on the carbonyl carbon of the cyclopentanecarbonyl electrophile.

  • Why N-acylation over O-acylation? Amides are thermodynamically more stable than esters. Furthermore, the nitrogen atom in 3-hydroxypiperidine is significantly more nucleophilic than the oxygen atom under neutral or slightly basic conditions.

  • Risk Mitigation: Using a biphasic system (Schotten-Baumann conditions) or a controlled organic base (DIPEA) at low temperatures (

    
    ) minimizes the kinetic energy available for the competing O-acylation side reaction.
    
2.2 Reaction Visualization

The following diagram illustrates the synthetic pathway and the critical transition logic.

SynthesisPathway Reactant1 3-Hydroxypiperidine (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack (Fast) Reactant2 Cyclopentanecarbonyl Chloride (Electrophile) Reactant2->Intermediate Product 1-Cyclopentanecarbonyl piperidin-3-ol (Target Amide) Intermediate->Product Elimination of Cl- SideProduct HCl (Scavenged by Base) Intermediate->SideProduct

Figure 1: Chemoselective N-acylation pathway prioritizing amide bond formation over esterification.

Experimental Protocol: Self-Validating System

This protocol is designed to be self-validating. The specific workup steps act as "checkpoints" to remove impurities based on their chemical properties (acidity/basicity), ensuring the isolated product is of high purity without immediate need for chromatography.

3.1 Materials
  • Substrate: 3-Hydroxypiperidine hydrochloride (1.0 eq)

  • Reagent: Cyclopentanecarbonyl chloride (1.1 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

3.2 Step-by-Step Methodology
  • Preparation of the Nucleophile:

    • Dissolve 3-hydroxypiperidine HCl in DCM.

    • Cool to

      
       in an ice bath.
      
    • Causality: Cooling suppresses potential O-acylation and controls the exotherm of the neutralization.

    • Add DIPEA dropwise. Stir for 15 minutes to liberate the free amine.

  • Acylation:

    • Add cyclopentanecarbonyl chloride dropwise over 20 minutes.

    • Checkpoint: Maintain temperature

      
      . Rapid addition causes local heating, increasing impurity profiles.
      
    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup (The Purification Logic):

    • Wash 1 (Acidic): Wash the organic layer with 1N HCl.

      • Purpose: Protonates and removes any unreacted 3-hydroxypiperidine (remains in aqueous phase). The product (amide) is not basic and stays in DCM.

    • Wash 2 (Basic): Wash organic layer with Saturated

      
      .
      
      • Purpose: Hydrolyzes and removes unreacted cyclopentanecarbonyl chloride (as acid salt).

    • Drying: Dry over

      
      , filter, and concentrate in vacuo.
      
3.3 Workflow Diagram

WorkupLogic ReactionMix Reaction Mixture (Product, SM, Salts) AcidWash Add 1N HCl (Phase Separation) ReactionMix->AcidWash BaseWash Add Sat. NaHCO3 (Phase Separation) AcidWash->BaseWash Organic Layer (Contains Product) Waste1 Waste1 AcidWash->Waste1 Aqueous Layer (Unreacted Amine) Drying Dry (MgSO4) & Evaporate BaseWash->Drying Organic Layer Waste2 Waste2 BaseWash->Waste2 Aqueous Layer (Acid Byproducts) Final Pure Product (Viscous Oil/Solid) Drying->Final

Figure 2: Purification logic flowchart utilizing pH-dependent solubility switches.

Structural Validation & QC

To confirm the identity of 1-Cyclopentanecarbonylpiperidin-3-ol, the following analytical signatures must be observed.

Analytical MethodExpected ObservationStructural Insight
1H NMR (CDCl3) Multiplet

3.8 - 4.2 ppm (2H)
Protons

to the Nitrogen (deshielded by amide carbonyl).
1H NMR (CDCl3) Multiplet

3.5 - 3.7 ppm (1H)
Proton at C3 (chiral center), adjacent to -OH.
1H NMR (CDCl3) Multiplet

2.8 - 3.0 ppm (1H)
Methine proton of the cyclopentyl group.
LC-MS (ESI+) Peak at

198.15

Confirms molecular weight (197.14 + 1.007).
IR Spectroscopy Broad band ~3400

O-H stretch (Hydrogen bonding).
IR Spectroscopy Strong band ~1620-1640

C=O stretch (Tertiary Amide).

Stereochemical Note: The structure contains one chiral center at C3 of the piperidine ring. The protocol above yields a racemic mixture . If the enantiopure form (e.g., (3R)-1-cyclopentanecarbonylpiperidin-3-ol) is required for biological assays, one must start with enantiopure (3R)-3-hydroxypiperidine hydrochloride.

Pharmaceutical Applications
5.1 Fragment-Based Drug Discovery (FBDD)

This molecule serves as an excellent "linker fragment."

  • Solubility Modulation: The hydroxyl group (

    
     oxygen) disrupts planarity and provides a handle for water solubility, preventing the "brick dust" insolubility often seen in flat aromatic drugs.
    
  • Lipophilicity: The cyclopentyl group adds controlled lipophilicity (

    
    ), improving membrane permeability without introducing metabolic liabilities often associated with aromatic rings.
    
5.2 Biological Context

Piperidine-3-ol derivatives are frequent pharmacophores in:

  • GPCR Agonists/Antagonists: The nitrogen-containing cycle mimics neurotransmitters.

  • Enzyme Inhibitors: The hydroxyl group can engage in critical H-bond interactions within an enzyme active site (e.g., aspartyl proteases).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43415677, 1-cyclopentanecarbonylpiperidin-3-ol. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for amide coupling mechanisms).
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

  • Blakemore, D. C., et al. (2018).Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 383–394. (Context on the utility of piperidine scaffolds).

Protocols & Analytical Methods

Method

Synthesis of 1-Cyclopentanecarbonylpiperidin-3-ol from 3-Hydroxypiperidine: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of 1-Cyclopentanecarbonylpiperidin-3-ol, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the N-acylation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-Cyclopentanecarbonylpiperidin-3-ol, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the N-acylation of 3-hydroxypiperidine with cyclopentanecarbonyl chloride. This application note details the underlying chemical principles, a robust and optimized experimental protocol, and essential data for the successful and reproducible synthesis of the target compound. The protocol is designed for researchers, scientists, and professionals in drug development, offering insights into reaction optimization, potential side reactions, and purification strategies.

Introduction

Piperidine derivatives are prevalent scaffolds in a vast array of pharmacologically active compounds, exhibiting diverse biological activities.[1][2] Specifically, 3-hydroxypiperidine and its N-substituted analogs are crucial intermediates in the synthesis of drugs targeting a range of conditions, including neurological disorders and cancer.[2] The title compound, 1-Cyclopentanecarbonylpiperidin-3-ol, incorporates both a hydrophilic hydroxyl group and a lipophilic cyclopentanecarbonyl moiety, making it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.

The synthesis described herein utilizes a classic and efficient N-acylation reaction, specifically the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride in the presence of a base.[3][4][5][6] This method is widely employed in organic synthesis due to its reliability and broad applicability.[6]

Reaction Mechanism and Principles

The synthesis of 1-Cyclopentanecarbonylpiperidin-3-ol from 3-hydroxypiperidine proceeds via a nucleophilic acyl substitution mechanism.[3] The key steps are outlined below:

  • Nucleophilic Attack: The secondary amine of 3-hydroxypiperidine, being a potent nucleophile due to the lone pair of electrons on the nitrogen atom, attacks the electrophilic carbonyl carbon of cyclopentanecarbonyl chloride.[7][8][9] This results in the formation of a tetrahedral intermediate.[8]

  • Leaving Group Departure: The tetrahedral intermediate collapses, leading to the expulsion of the chloride ion, a good leaving group, and the formation of a protonated amide.[8]

  • Deprotonation: A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction.[4][7] This deprotonation step drives the reaction to completion by preventing the protonation of the starting amine, which would render it non-nucleophilic.[4]

The hydroxyl group on the piperidine ring is generally less reactive towards the acyl chloride under these conditions compared to the secondary amine, ensuring chemoselectivity. However, careful control of reaction conditions is necessary to minimize potential side reactions such as O-acylation.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product cluster_byproduct Byproduct R1 3-Hydroxypiperidine P1 1-Cyclopentanecarbonylpiperidin-3-ol R1->P1 Acylation R2 Cyclopentanecarbonyl Chloride R2->P1 Re1 Base (e.g., Triethylamine) Re1->P1 Re2 Inert Solvent (e.g., DCM) Re2->P1 B1 Triethylamine Hydrochloride

Caption: General workflow for the synthesis.

Experimental Protocol

This protocol details the synthesis of 1-Cyclopentanecarbonylpiperidin-3-ol on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Supplier
3-HydroxypiperidineC₅H₁₁NO101.155.0 g49.4Sigma-Aldrich
Cyclopentanecarbonyl ChlorideC₆H₉ClO132.597.2 g (6.0 mL)54.3Alfa Aesar
Triethylamine (TEA)C₆H₁₅N101.197.5 mL54.3Fisher Scientific
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93100 mL-VWR
Saturated Sodium Bicarbonate (aq)NaHCO₃84.0150 mL--
Brine (Saturated NaCl solution)NaCl58.4450 mL--
Anhydrous Magnesium SulfateMgSO₄120.37q.s.--
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Flash chromatography system (optional, for high purity)

Step-by-Step Procedure

G start Start dissolve Dissolve 3-hydroxypiperidine and TEA in anhydrous DCM start->dissolve cool Cool the solution to 0 °C in an ice bath dissolve->cool add_acyl Add cyclopentanecarbonyl chloride dropwise via dropping funnel cool->add_acyl react Stir at 0 °C for 30 min, then warm to room temperature and stir for 2-4 hours add_acyl->react monitor Monitor reaction progress by TLC react->monitor quench Quench the reaction with water monitor->quench extract Perform aqueous workup: - Wash with sat. NaHCO₃ - Wash with brine quench->extract dry Dry the organic layer over anhydrous MgSO₄ extract->dry filter_concentrate Filter and concentrate under reduced pressure dry->filter_concentrate purify Purify the crude product (e.g., flash chromatography) filter_concentrate->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow diagram.

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypiperidine (5.0 g, 49.4 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add triethylamine (7.5 mL, 54.3 mmol) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add cyclopentanecarbonyl chloride (7.2 g, 54.3 mmol) dropwise to the cooled solution over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

  • Workup:

    • Quench the reaction by slowly adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation:

    • Filter the drying agent and wash the filter cake with a small amount of DCM.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-Cyclopentanecarbonylpiperidin-3-ol.[10]

Characterization Data (Expected)

  • Appearance: Colorless to pale yellow oil or a low-melting solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.0-3.8 (m, 1H), 3.7-3.5 (m, 1H), 3.4-3.1 (m, 2H), 2.9-2.7 (m, 1H), 2.0-1.5 (m, 12H), 1.4-1.2 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 175.0, 66.5, 50.8, 46.5, 43.2, 32.1, 30.5, 26.0, 25.9.

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₁H₁₉NO₂: 198.15; found: 198.2.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low YieldIncomplete reaction- Extend the reaction time. - Ensure the use of anhydrous solvent and reagents.
Product loss during workup- Perform extractions carefully to avoid emulsion formation. - Ensure complete transfer of the product at each step.
Presence of Starting MaterialInsufficient acylating agent- Use a slight excess (1.1 equivalents) of cyclopentanecarbonyl chloride.
Formation of ByproductsO-acylation of the hydroxyl group- Maintain a low reaction temperature during the addition of the acyl chloride. - Use a non-nucleophilic base like triethylamine.
Reaction with water- Ensure all glassware is thoroughly dried and use anhydrous solvents.
Purification DifficultiesCo-elution of impurities- Optimize the solvent system for flash chromatography. - Consider a pre-purification step such as an acid-base extraction.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Cyclopentanecarbonyl chloride is corrosive and moisture-sensitive. Handle with care.

  • Triethylamine is a flammable and corrosive liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The synthesis of 1-Cyclopentanecarbonylpiperidin-3-ol from 3-hydroxypiperidine via N-acylation is a robust and efficient method. The detailed protocol provided in this application note, along with the troubleshooting guide, should enable researchers to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry. Careful control of reaction conditions and adherence to safety protocols are essential for a successful outcome.

References

  • BYJU'S. (n.d.). Chemical Reactions of Amines – Acylation and Basicity. Retrieved from [Link]

  • JoVE. (2025, May 22). Amines to Amides: Acylation of Amines. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. Cambridge University Press. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Cheng, G., Lv, W., Kuai, C., Wen, S., & Xiao, S. (2018). Base-promoted amide synthesis from aliphatic amines and ynones as acylation agents through C–C bond cleavage. Chemical Communications, 54(12), 1726-1729. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Acylation Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Veerman, J. J. N., Klein, J., Aben, R. W. M., Scheeren, H. W., Kruse, C. G., van Maarseveen, J. H., Rutjes, F. P. J. T., & Hiemstra, H. (2002). Solid-Phase Synthesis of Piperidines by N-Acyliminium Ion Chemistry. European Journal of Organic Chemistry, 2002(18), 3131-3140. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-1-acetyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from [Link]

  • California State Polytechnic University, Pomona. (2025, July 25). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Retrieved from [Link]

  • MDPI. (2022, March 8). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]

  • PubMed. (2017, April 15). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • PMC. (2024, October 23). Systematic Investigation on Acid-Catalyzed Truncation of N-Acylated Peptoids. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Verlag der Zeitschrift für Naturforschung. (n.d.). Acetylation and Silylation of Piperidine Solubilized Sporopollenin from Pollen of Typha angustifolia L. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexylpentan-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopentylhexan-3-ol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

Sources

Application

Application Note: Amide Coupling Protocols for N-Cyclopentanecarbonyl Piperidines

Abstract & Strategic Overview The formation of N-cyclopentanecarbonyl piperidine represents a classic yet instructive challenge in medicinal chemistry: the coupling of a secondary aliphatic carboxylic acid with a highly...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The formation of N-cyclopentanecarbonyl piperidine represents a classic yet instructive challenge in medicinal chemistry: the coupling of a secondary aliphatic carboxylic acid with a highly nucleophilic, secondary cyclic amine. While the steric bulk of the cyclopentyl ring is moderate, the high basicity of piperidine (


) creates a thermodynamic sink—salt formation —that competes kinetically with the desired aminolysis.

This guide details three distinct protocols tailored to specific development phases:

  • Discovery Phase (HATU): Prioritizes reaction speed and conversion over atom economy.

  • Process Development (T3P): Prioritizes green chemistry, ease of workup, and scalability.

  • Commodity Scale (Acid Chloride): Prioritizes raw material cost for multi-kilogram batches.

Mechanistic Decision Tree

The choice of reagent dictates the activation pathway. The following logic map guides the experimentalist through the selection process based on scale and constraints.

decision_tree Start Start: N-Cyclopentanecarbonyl Piperidine Synthesis Scale What is the Reaction Scale? Start->Scale Speed Priority: Speed or Purity? Scale->Speed < 100 mg Cost Priority: Cost or Safety? Scale->Cost > 100 g Method_HATU Method A: HATU (Discovery/HTS) Speed->Method_HATU Speed (No optimization) Method_T3P Method B: T3P (Process/Green) Speed->Method_T3P Purity (Easy workup) Cost->Method_T3P Safety/Green Method_SOCl2 Method C: Acid Chloride (Commodity Scale) Cost->Method_SOCl2 Lowest Cost

Figure 1: Strategic decision matrix for selecting the optimal coupling protocol.

Critical Reaction Parameters

Before executing any protocol, the following physicochemical constraints must be managed:

ParameterChallengeStrategic Solution
Basicity Piperidine forms stable salts with carboxylic acids, halting reaction.Use 3.0–4.0 equivalents of tertiary base (DIPEA/NMM) to ensure the amine remains deprotonated and nucleophilic.
Sterics Cyclopentyl ring puckering creates slight steric shielding at the carbonyl carbon.Pre-activation of the acid (15–30 mins) is mandatory to generate the active ester before amine addition.
Solubility Piperidinium salts can precipitate in non-polar solvents.Use polar aprotic solvents (DMF/DMAc) for HATU or EtOAc for T3P to maintain homogeneity.

Protocol A: High-Throughput Synthesis (HATU)

Best for: Discovery chemistry, milligram scales, difficult substrates. Mechanism: Formation of an OAt-active ester, which is highly reactive toward secondary amines.

Materials
  • Cyclopentanecarboxylic acid (1.0 equiv)

  • Piperidine (1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Step-by-Step Methodology
  • Pre-activation: To a vial containing Cyclopentanecarboxylic acid (1.0 equiv) in DMF, add DIPEA (2.0 equiv). Stir for 2 minutes.

  • Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange.

    • Critical Step: Stir for 15–30 minutes at Room Temperature (RT). This allows the formation of the activated OAt-ester.[1] Adding the amine too early results in background salt formation.

  • Coupling: Add Piperidine (1.2 equiv) mixed with the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Target Mass: ~181.28 Da).

  • Workup:

    • Dilute with EtOAc.

    • Wash 3x with saturated NaHCO₃ (removes acid/HOBt byproducts).

    • Wash 1x with Brine.

    • Dry over MgSO₄ and concentrate.

    • Note: HATU byproducts (tetramethylurea) are water-soluble but can persist; column chromatography is often required for high purity.

Protocol B: Green Process Chemistry (T3P)

Best for: Gram-to-kilogram scale, ease of purification (no chromatography), green solvent compliance. Mechanism: Propylphosphonic anhydride (T3P) acts as a dehydrating agent, forming a mixed anhydride that reacts cleanly with the amine.

Materials
  • Cyclopentanecarboxylic acid (1.0 equiv)

  • Piperidine (1.1 equiv)

  • T3P (50% w/w solution in EtOAc) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[2]

Step-by-Step Methodology
  • Charge: Load Cyclopentanecarboxylic acid (1.0 equiv), Piperidine (1.1 equiv), and Pyridine (3.0 equiv) into the reactor with EtOAc (5–10 volumes).

    • Why: Unlike HATU, T3P allows for "dump-in" addition because it does not react with the amine as quickly as it activates the acid, and the salt equilibrium is managed by the excess base and heat.

  • Addition: Cool to 0°C. Add T3P solution dropwise over 20 minutes.

    • Exotherm Control: The reaction is exothermic. Maintain internal temperature < 10°C during addition.

  • Reaction: Warm to RT and stir. If conversion is slow (due to cyclopentyl sterics), heat to 45–50°C for 4 hours.

  • Self-Validating Workup:

    • Add water (equal volume). Stir for 15 mins.

    • Separate layers. The T3P byproducts (propylphosphonic acid) are completely water-soluble.

    • Wash organic layer with 1M HCl (removes excess piperidine/pyridine).

    • Wash with 1M NaOH (removes unreacted cyclopentanecarboxylic acid).

    • Concentrate to yield pure product. No chromatography required.

Mechanistic Visualization

Understanding the activation cycle is crucial for troubleshooting low yields. The diagram below illustrates the HATU pathway, highlighting the critical intermediate.

activation_cycle Acid Cyclopentanecarboxylic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate ActiveEster OAt-Active Ester (Reactive Intermediate) Carboxylate->ActiveEster Activation (Fast) HATU HATU (Reagent) HATU->ActiveEster Product N-Cyclopentanecarbonyl Piperidine ActiveEster->Product Aminolysis Byproduct HOAt + Urea ActiveEster->Byproduct Hydrolysis (if wet) Amine Piperidine Amine->Product

Figure 2: HATU activation and aminolysis cycle.[1][3][4] Note the instability of the Active Ester to moisture.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) "Salt Lock"The piperidinium-carboxylate salt is too stable. Increase DIPEA to 4.0 equiv or switch to Protocol C (Acid Chloride) to bypass the salt equilibrium.
Epimerization Over-activationNot applicable for unsubstituted cyclopentane, but if the ring has

-substituents, lower T3P temperature to 0°C and use Collidine as base.
Gel Formation SolubilityReaction concentration is too high. Dilute to 0.05 M or add 10% DMF as a co-solvent.
Residual Amine Poor WorkupPiperidine is lipophilic enough to stay in EtOAc. Ensure the acidic wash (1M HCl) is pH < 2.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6][7][8] Organic Process Research & Development, 20(2), 140–177.

  • Montalbetti, C. A., & Falque, V. (2005).[9] Amide bond formation and peptide coupling.[1][5][7][10][11][12] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009).[13] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Green and Efficient Reagent for Amide Bond Formation. Organic Process Research & Development.

Sources

Method

Application Notes and Protocols: Leveraging 3-Hydroxypiperidine Scaffolds in Fragment-Based Drug Design

Introduction: The Strategic Advantage of the 3-Hydroxypiperidine Scaffold in FBDD Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for hit identification and lead generation in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 3-Hydroxypiperidine Scaffold in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for hit identification and lead generation in modern drug discovery.[1][2][3] This approach hinges on identifying low molecular weight fragments (typically <300 Da) that bind with low affinity to a biological target.[2] These initial hits then serve as starting points for elaboration into more potent, drug-like molecules.[3] Within the vast chemical space of potential fragments, the 3-hydroxypiperidine moiety has emerged as a "privileged scaffold."[4] Its inherent structural and chemical features offer a distinct advantage for medicinal chemists.

The 3-hydroxypiperidine scaffold provides a desirable combination of properties:

  • Three-Dimensionality: In an era where fragment libraries are often dominated by flat, aromatic structures, the non-planar nature of the piperidine ring introduces crucial three-dimensional (3D) character.[5][6][7] This 3D shape can lead to more specific and higher-quality interactions with the complex topographies of protein binding sites.

  • Chirality and Vectorial Growth: The hydroxyl group at the C3 position introduces a chiral center, allowing for stereospecific interactions with the target protein.[4] This hydroxyl group, along with the nitrogen atom, provides well-defined vectors for synthetic elaboration, enabling controlled "fragment growing" into unoccupied pockets of the binding site.[3]

  • Favorable Physicochemical Properties: The piperidine ring is a common motif in approved drugs, and the hydroxyl group can enhance aqueous solubility and provide a key hydrogen bonding interaction, improving the overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the evolving lead compound.[8]

  • Synthetic Tractability: A wide array of synthetic methods exists for the preparation and derivatization of 3-hydroxypiperidine scaffolds, making them readily accessible for the construction of diverse fragment libraries.[9][10]

This guide provides a comprehensive overview and detailed protocols for the effective application of 3-hydroxypiperidine scaffolds in an FBDD workflow, from initial library design and screening to hit validation and elaboration.

Part 1: Designing and Synthesizing a 3-Hydroxypiperidine-Based Fragment Library

The success of any FBDD campaign begins with a well-designed fragment library. For 3-hydroxypiperidine scaffolds, the key is to balance core rigidity with diverse exit vectors for future optimization.

Protocol 1.1: Synthesis of a Core 3-Hydroxypiperidine Fragment

This protocol describes the synthesis of (S)-N-Boc-3-hydroxypiperidine, a key chiral intermediate.[11][12] The use of a ketoreductase enzyme ensures high stereoselectivity, which is critical for probing specific interactions within a chiral binding pocket.

Materials:

  • N-Boc-3-piperidone

  • Ketoreductase (e.g., ChKRED03)[11]

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • NADP+

  • Phosphate Buffered Saline (PBS), pH 6.5

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of 100 g/L N-Boc-3-piperidone in 100 mmol·L−1 PBS buffer (pH = 6.5).

  • Cofactor and Enzyme Addition: Add D-glucose (130 g/L) and NADP+ (0.2 g/L).

  • Initiation of Biocatalysis: Add the ketoreductase and glucose dehydrogenase enzymes (whole cells or cell-free extract). The GDH is crucial for regenerating the NADPH cofactor consumed by the ketoreductase.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the conversion of the ketone to the alcohol by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction and extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated NaHCO3 solution and brine, then dry over anhydrous Na2SO4. Concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography to yield (S)-N-Boc-3-hydroxypiperidine. The optical purity of the product should be assessed using chiral HPLC.

Part 2: Biophysical Screening for Hit Identification

Due to the low binding affinities of fragments, sensitive biophysical techniques are required for hit identification.[1][13] A tiered screening approach is often employed to efficiently identify and validate true binders.

The FBDD Screening Cascade

The following diagram illustrates a typical screening cascade for an FBDD project. This multi-step process is designed to minimize false positives and negatives, ensuring that the most promising fragments are advanced for structural studies.

FBDD_Screening_Cascade cluster_0 Primary Screen (High-Throughput) cluster_1 Secondary Screen (Validation) cluster_2 Tertiary Screen (Characterization) cluster_3 Structural Biology (Binding Mode) Primary Thermal Shift Assay (TSA) or Surface Plasmon Resonance (SPR) Secondary NMR Spectroscopy (e.g., Saturation Transfer Difference, WaterLOGSY) Primary->Secondary  Initial Hits Tertiary Isothermal Titration Calorimetry (ITC) or SPR (Kinetics) Secondary->Tertiary  Validated Hits Structural X-ray Crystallography or Cryo-EM Tertiary->Structural  Characterized Hits

Caption: A typical FBDD screening cascade.

Protocol 2.1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time.[1] It is highly sensitive and can be used in a high-throughput manner for primary fragment screening.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein

  • 3-Hydroxypiperidine fragment library

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Target Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling. This creates a stable surface for interaction analysis.

  • Fragment Library Preparation: Prepare the 3-hydroxypiperidine fragment library in the running buffer at appropriate concentrations (typically 100-500 µM).

  • Screening: Inject the fragments over the immobilized target surface. The binding of a fragment will cause a change in the refractive index at the surface, which is detected as a response unit (RU) change.

  • Data Analysis: Fragments that produce a significant and reproducible response are considered primary hits. The data is typically analyzed to identify fragments that bind specifically to the target.

Parameter Typical Value Rationale
Fragment Concentration 100-500 µMSufficiently high to detect weak binding affinities common in FBDD.
Flow Rate 30 µL/minBalances mass transport effects with sample consumption.
Contact Time 60-120 secondsAllows for sufficient time for binding to occur.
Dissociation Time 120-300 secondsEnsures complete return to baseline before the next injection.
Protocol 2.2: Hit Validation using NMR Spectroscopy

NMR spectroscopy is a robust method for validating fragment hits.[13][14] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly useful as they can detect weak binding events.

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • Target protein

  • Validated hits from the primary screen

  • Deuterated buffer (e.g., PBS in D2O)

Procedure:

  • Sample Preparation: Prepare samples containing the target protein (10-50 µM) and the fragment hit (100-500 µM) in the deuterated buffer.

  • STD NMR Experiment:

    • Acquire a reference 1D 1H spectrum of the fragment.

    • Acquire an STD spectrum with on-resonance saturation of the protein signals.

    • Acquire an STD spectrum with off-resonance saturation as a control.

    • Subtract the on-resonance from the off-resonance spectrum. Protons on the fragment that are in close proximity to the protein will show signals in the difference spectrum, confirming binding.

  • WaterLOGSY NMR Experiment:

    • This experiment relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand.

    • Bound fragments will show negative NOEs, while non-binders will show positive NOEs. This provides a clear distinction between binders and non-binders.

Part 3: Structural Characterization and Hit Elaboration

Once a fragment hit is validated and its binding affinity is characterized, determining its binding mode is crucial for the next stage of structure-guided drug design.[15][16]

Protocol 3.1: X-ray Crystallography for Binding Mode Determination

X-ray crystallography provides high-resolution structural information about the protein-fragment complex, revealing the precise binding orientation and key interactions.[17]

Procedure:

  • Protein Crystallization: Obtain high-quality crystals of the target protein.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Soak the protein crystals in a solution containing a high concentration of the fragment hit.

    • Co-crystallization: Crystallize the protein in the presence of the fragment.

  • X-ray Diffraction Data Collection: Collect X-ray diffraction data from the fragment-bound crystals at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure to reveal the electron density corresponding to the bound fragment. This allows for the precise determination of the binding mode.

Hit Elaboration Strategies

With the structural information in hand, the initial 3-hydroxypiperidine fragment can be elaborated into a more potent lead compound using several strategies.[3][18][19]

Hit_Elaboration cluster_0 Initial Hit cluster_1 Elaboration Strategies cluster_2 Optimized Lead Hit 3-Hydroxypiperidine Fragment Low Affinity Growing Fragment Growing Add functional groups to explore adjacent pockets Hit->Growing Linking Fragment Linking Connect two fragments that bind to adjacent sites Hit->Linking Merging Fragment Merging Combine features of two overlapping fragments Hit->Merging Lead Potent Lead Compound High Affinity & Favorable Drug-like Properties Growing->Lead Linking->Lead Merging->Lead

Caption: Hit elaboration strategies in FBDD.

  • Fragment Growing: This is the most common strategy, where synthetic chemistry is used to add functional groups to the fragment core, extending into nearby pockets of the binding site to form additional favorable interactions.[3] The hydroxyl and amine groups of the 3-hydroxypiperidine scaffold are ideal anchor points for this approach.

  • Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be chemically linked together to create a single, higher-affinity molecule.[3]

  • Fragment Merging: When two fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key binding features of both, often leading to a significant increase in potency.[3]

Conclusion

The 3-hydroxypiperidine scaffold represents a valuable starting point for fragment-based drug discovery campaigns. Its inherent 3D nature, coupled with well-defined vectors for synthetic elaboration, provides a robust framework for the design of novel therapeutics. By employing a systematic workflow of library design, sensitive biophysical screening, and structure-guided optimization, researchers can effectively leverage the advantages of this privileged scaffold to accelerate the discovery of new medicines.

References

  • Cleeves, E. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Available at: [Link]

  • XtalPi. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Available at: [Link]

  • Blundell, T. L., et al. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Blundell, T. L., et al. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. Available at: [Link]

  • Evotec. (n.d.). Biophysical Fragment Screening. Available at: [Link]

  • ResearchGate. (2025). The 3‐Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis. Available at: [Link]

  • Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Xu, J., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. Available at: [Link]

  • Cheng, W., et al. (2018). Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as enzyme stabilizers to improve therapeutic enzyme activity in Fabry patient cell lines. European Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
  • Stokes, J. E., et al. (2020). Design and Synthesis of 56 Shape‐Diverse 3D Fragments. Chemistry – A European Journal. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of selected 3D fragments. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Structure Determination of Challenging Protein–Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Available at: [Link]

  • Hypha Discovery. (2025). Small but mighty: the impact of tertiary alcohols in drug design. Available at: [Link]

  • arXiv.org. (2024). Deep Lead Optimization: Leveraging Generative AI for Structural Modification. Available at: [Link]

  • ProQuest. (n.d.). Structural and mechanistic studies of molecular glues and their targets. Available at: [Link]

  • Hilaris Publisher. (2024). Structural Biochemistry of Protein-ligand Interactions: Implications for Drug Development. Available at: [Link]

  • National Center for Biotechnology Information. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. Available at: [Link]

  • Sussex Drug Discovery Centre. (n.d.). Protein structural biology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Linking structural features of protein complexes and biological function. Available at: [Link]

  • Frontiers. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Available at: [Link]

  • ResearchGate. (2026). (PDF) Leveraging Fragment-Based Drug Discovery to Advance 3D Scaffolds into Potent Ligands: Application to the Histamine H 1 Receptor. Available at: [Link]

Sources

Application

Chemoselective Acylation Strategies for 3-Piperidinol with Cyclopentanecarbonyl Chloride

Executive Summary The acylation of 3-piperidinol (CAS: 6859-99-0) with cyclopentanecarbonyl chloride (CAS: 4524-93-0) presents a classic chemoselectivity challenge common in medicinal chemistry. The substrate contains tw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acylation of 3-piperidinol (CAS: 6859-99-0) with cyclopentanecarbonyl chloride (CAS: 4524-93-0) presents a classic chemoselectivity challenge common in medicinal chemistry. The substrate contains two nucleophilic sites: a secondary amine (piperidine ring) and a secondary alcohol.

For drug development applications, the target is typically the


-acylated amide , preserving the hydroxyl group for further functionalization or solubility enhancement. This guide details the mechanistic grounding and optimized protocols to achieve exclusive 

-acylation, preventing the formation of

-acylated (ester) or

-diacylated byproducts. We compare standard organic base methods against Schotten-Baumann biphasic conditions.

Mechanistic Analysis & Chemoselectivity

Nucleophilicity Hierarchy

The reaction is governed by the relative nucleophilicity of the nitrogen versus the oxygen atom.

  • Nitrogen (Amine): Higher HOMO energy, more polarizable, and less electronegative than oxygen. It attacks the carbonyl carbon of the acid chloride significantly faster (

    
    ).
    
  • Oxygen (Alcohol): Lower nucleophilicity.[1] Without specific activation (e.g., DMAP) or deprotonation (using strong bases like NaH), the alcohol competes poorly for the electrophile.

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the amine and hydroxyl groups.

ReactionPathway Start 3-Piperidinol (Bifunctional Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate + Reagent Fast Attack (N) ProductO O-Ester Product (Undesired Side Reaction) Start->ProductO Slow Attack (O) (Requires DMAP/Heat) Reagent Cyclopentanecarbonyl Chloride ProductN N-Amide Product (Kinetic Target) Intermediate->ProductN - HCl (Base assisted) ProductNO N,O-Diacylated Byproduct ProductN->ProductNO + Excess Reagent + High Temp

Figure 1: Kinetic pathway showing the dominance of N-acylation over O-acylation under controlled conditions.

Reagent Selection Guide

Proper reagent selection is critical to suppress ester formation and manage HCl generation.

Reagent ClassRecommended ReagentRole & Rationale
Electrophile Cyclopentanecarbonyl Chloride Highly reactive. Must be added slowly at low temperature (0°C) to prevent "hot spots" that trigger

-acylation.
Base (Organic) Triethylamine (TEA) or DIPEA Acts as an HCl scavenger. DIPEA (Hünig's base) is preferred if the substrate is sterically crowded, though TEA is sufficient for 3-piperidinol.
Base (Inorganic) Na₂CO₃ or NaOH Used in Schotten-Baumann conditions. Excellent for chemoselectivity because the hydroxyl group remains protonated (neutral) in the aqueous phase.
Solvent DCM (Dichloromethane) Standard for organic base protocols. Good solubility for the acid chloride and amide product.
Solvent (Alt) THF (Tetrahydrofuran) Use if the amino-alcohol salt is insoluble in DCM.
Catalyst None (Avoid DMAP)Critical: Do NOT use 4-Dimethylaminopyridine (DMAP). DMAP catalyzes esterification and will lead to

-acylation impurities.

Experimental Protocols

Protocol A: Standard Homogeneous N-Acylation

Best for: Small-scale discovery chemistry (<10g), anhydrous conditions.

Reagents:

  • 3-Piperidinol (1.0 equiv)

  • Cyclopentanecarbonyl chloride (1.05 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) [0.2 M concentration]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-piperidinol (1.0 equiv) and TEA (1.2 equiv) in dry DCM.

  • Temperature Control: Cool the solution to 0°C using an ice bath. This kinetic control is vital to suppress reaction at the hydroxyl group.

  • Addition: Dilute cyclopentanecarbonyl chloride (1.05 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Note: Rapid addition causes localized heating, increasing the risk of diacylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Ninhydrin stain will visualize the disappearance of the starting amine.

  • Workup:

    • Quench with water.[2][3]

    • Wash organic layer with 1M HCl (removes unreacted amine/TEA).

    • Wash with sat. NaHCO₃ (removes unreacted acid).

    • Dry over MgSO₄, filter, and concentrate.

Protocol B: Schotten-Baumann Biphasic Acylation

Best for: Scale-up (>10g), green chemistry requirements, and maximizing chemoselectivity.

Reagents:

  • 3-Piperidinol (1.0 equiv)

  • Cyclopentanecarbonyl chloride (1.1 equiv)[4]

  • Sodium Hydroxide (NaOH) (2.5 equiv, 1M solution)

  • DCM or Methyl tert-butyl ether (MTBE)

Workflow Diagram:

SchottenBaumann Step1 Step 1: Dissolve 3-Piperidinol in 1M NaOH (Aqueous Phase) Reaction Step 3: Biphasic Mixing (Vigorous Stirring at 0°C) Step1->Reaction Step2 Step 2: Dissolve Acid Chloride in DCM (Organic Phase) Step2->Reaction Sep Step 4: Phase Separation Reaction->Sep OrgPhase Organic Phase (Contains Amide Product) Sep->OrgPhase AqPhase Aqueous Phase (Salts + Unreacted Alcohol) Sep->AqPhase

Figure 2: Biphasic workflow ensuring the hydroxyl group remains in the aqueous phase, preventing esterification.

Step-by-Step Procedure:

  • Dissolve 3-piperidinol in 1M NaOH (2.5 equiv). The amine is neutral/nucleophilic, while the alcohol remains protonated (pKa ~16) and solvated by water.

  • Cool the aqueous solution to 0°C.

  • Dissolve cyclopentanecarbonyl chloride in an equal volume of DCM.

  • Add the organic phase to the rapidly stirring aqueous phase.

  • Stir vigorously for 1 hour at 0°C, then 1 hour at RT.

  • Separate layers. Extract the aqueous layer once with DCM.

  • Combine organic layers, dry, and concentrate. This method typically yields high-purity amide without chromatography.

Analytical Validation (QC)

To confirm the formation of the amide and absence of the ester, utilize 1H NMR .

  • Diagnostic Shift (Amide): Look for the downfield shift of the protons adjacent to the nitrogen (typically

    
     3.5–4.5 ppm) compared to the starting material.
    
  • Diagnostic Shift (Ester - Impurity): If

    
    -acylation occurred, the proton on the C3-position (methine attached to Oxygen) will shift significantly downfield (typically from 
    
    
    
    ~3.6 ppm to
    
    
    ~4.8–5.0 ppm).
  • IR Spectroscopy:

    • Amide Carbonyl: ~1640 cm⁻¹

    • Ester Carbonyl (Impurity): ~1730 cm⁻¹ (Distinctly higher frequency).

Safety & Handling

  • Cyclopentanecarbonyl Chloride: Corrosive and lachrymator.[3] Reacts violently with water/moisture to release HCl gas. Handle only in a fume hood. Store under inert atmosphere (Argon/Nitrogen).

  • Exotherm: Both protocols involve exothermic reactions. Strict temperature control (0°C) is required to prevent runaway reactions and side-product formation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78284, Cyclopentanecarbonyl chloride. Retrieved October 26, 2025. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved October 26, 2025. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Cyclopentanecarbonylpiperidin-3-ol

Welcome to the technical support center for the synthesis of 1-Cyclopentanecarbonylpiperidin-3-ol. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Cyclopentanecarbonylpiperidin-3-ol. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve reaction yields.

Core Synthesis Overview

The most direct and common method for synthesizing 1-Cyclopentanecarbonylpiperidin-3-ol is through the amide coupling of 3-Hydroxypiperidine with Cyclopentanecarboxylic acid. This reaction typically requires a coupling agent to activate the carboxylic acid for nucleophilic attack by the secondary amine of the piperidine ring.

Caption: General reaction scheme for amide coupling.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most suitable amide coupling reagent for this synthesis?

Choosing the right coupling reagent is critical for achieving high yield and purity. Amide bond formation involves the activation of the carboxylic acid, which can be accomplished by a variety of reagents. The choice depends on factors like cost, scale, desired reaction time, and sensitivity of the starting materials.

Coupling ReagentProsConsKey Considerations
EDC / HOBt Water-soluble urea byproduct (easy removal); relatively inexpensive.Can be less effective for sterically hindered or electron-deficient amines.[1]A very common and reliable choice for standard couplings. Order of addition can be crucial.
HATU / DIPEA Highly efficient, fast reaction times, low racemization.[2]More expensive; can form a guanidinium byproduct if the amine reacts with HATU directly.Excellent for difficult couplings or when high efficiency is paramount. The base (DIPEA) is essential.
DCC / DMAP Inexpensive and effective.Forms dicyclohexylurea (DCU) byproduct which is often insoluble and requires filtration; can cause allergic reactions.The insolubility of DCU can be an advantage for purification on some scales, but a nuisance on others.
BOP / PyBOP Highly effective phosphonium salts.BOP generates carcinogenic HMPA as a byproduct; PyBOP is a safer alternative but more expensive.PyBOP is a good choice for difficult couplings where uronium-based reagents are problematic.

Q2: What are the most critical reaction parameters to control?

  • Stoichiometry: Typically, the carboxylic acid and amine are used in a near 1:1 ratio. A slight excess (1.1-1.2 eq) of the carboxylic acid and coupling reagent is often employed to ensure full conversion of the more valuable 3-hydroxypiperidine.

  • Solvent: Anhydrous polar aprotic solvents are preferred. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices.[3] DCM is easier to remove, while DMF can help solubilize all components and drive reactions to completion.

  • Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the acid formed during the reaction and to ensure the piperidine nitrogen is a free base for nucleophilic attack. Typically, 2-3 equivalents are used.

  • Temperature: Most amide couplings are run at room temperature (20-25 °C). For sensitive substrates or highly reactive coupling agents, the reaction may be initiated at 0 °C to control any initial exotherm before allowing it to warm to room temperature.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that provides good separation of your starting materials and product (e.g., 50-70% Ethyl Acetate in Hexanes, or 5-10% Methanol in DCM). Spot the reaction mixture alongside your starting materials. The reaction is complete when the limiting reagent (usually 3-hydroxypiperidine) is no longer visible on the TLC plate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

G start Low or No Yield c1 Poor Reagent Quality start->c1 c2 3-Hydroxypiperidine is in Salt Form (e.g., HCl salt) start->c2 c3 Ineffective Coupling Reagent start->c3 c4 Side Reaction (O-Acylation) start->c4 s1 Verify purity of starting materials (NMR, MS). Use freshly opened solvents. c1->s1 Solution s2 Ensure sufficient base (2-3 eq) is used to free the amine. Alternatively, perform a separate base extraction before the reaction. c2->s2 Solution s3 Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU). Ensure coupling reagents are not hydrolyzed/degraded. c3->s3 Solution s4 Run the reaction at a lower temperature (0 °C). Consider protecting the hydroxyl group, though this adds steps. c4->s4 Solution

Caption: Troubleshooting workflow for low product yield.

Problem 1: Low or No Product Formation

  • Potential Cause: Your 3-hydroxypiperidine starting material may be in its hydrochloride salt form. The secondary amine will be protonated and thus non-nucleophilic.

  • Solution: Ensure you are using a sufficient amount of a non-nucleophilic base (e.g., DIPEA, TEA) to neutralize the salt and deprotonate the amine. Typically, 2-3 equivalents relative to the amine salt are required.

  • Potential Cause: The coupling reagent may have degraded due to improper storage (e.g., exposure to moisture).

  • Solution: Use a fresh bottle of the coupling reagent. Store hygroscopic reagents like HATU and EDC in a desiccator.

  • Potential Cause: The carboxylic acid is not being activated effectively.

  • Solution: If using a carbodiimide like EDC, ensure an additive like HOBt is included, as this forms a more reactive HOBt ester intermediate.[1] If the reaction is still sluggish, switch to a more potent coupling reagent like HATU.[2]

Problem 2: Reaction Stalls and Does Not Go to Completion

  • Potential Cause: Insufficient equivalents of the coupling reagent or base.

  • Solution: Re-evaluate your stoichiometry. Use at least 1.1 equivalents of the coupling reagent and 2-3 equivalents of base. You can add another portion of the coupling reagent to the stalled reaction and monitor by TLC.

  • Potential Cause: Poor solubility of one of the reactants.

  • Solution: If using DCM, consider switching to or adding DMF as a co-solvent to improve solubility and potentially increase the reaction rate.

Problem 3: Presence of a Major, Less Polar Byproduct

  • Potential Cause: Formation of an N-acylurea byproduct. This is common when using carbodiimide reagents like DCC or EDC. The activated O-acylisourea intermediate can rearrange to the more stable but unreactive N-acylurea.

  • Solution: Add HOBt or HOAt as an additive. These agents rapidly trap the O-acylisourea intermediate to form an active ester, which minimizes the formation of the N-acylurea byproduct.

Problem 4: Presence of a Major, More Polar Byproduct

  • Potential Cause: O-acylation of the hydroxyl group on the piperidine ring. The hydroxyl group can compete with the secondary amine as a nucleophile, leading to the formation of an ester byproduct.

  • Solution: While the secondary amine is significantly more nucleophilic than the secondary alcohol, this side reaction can occur. Running the reaction at a lower temperature (0 °C) can sometimes improve selectivity. If the problem persists, protecting the hydroxyl group (e.g., as a TBS ether) prior to coupling may be necessary, followed by a deprotection step.

Experimental Protocols

Protocol 1: Synthesis using HATU Coupling Reagent

This protocol describes a reliable method for the synthesis of 1-Cyclopentanecarbonylpiperidin-3-ol on a 5 mmol scale.

Materials:

  • 3-Hydroxypiperidine (505 mg, 5.0 mmol)

  • Cyclopentanecarboxylic acid (627 mg, 5.5 mmol, 1.1 eq)[4]

  • HATU (2.28 g, 6.0 mmol, 1.2 eq)

  • DIPEA (2.6 mL, 15.0 mmol, 3.0 eq)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Cyclopentanecarboxylic acid (5.5 mmol) and HATU (6.0 mmol).

  • Add anhydrous DCM (25 mL) and stir the mixture for 5 minutes at room temperature.

  • In a separate flask, dissolve 3-Hydroxypiperidine (5.0 mmol) in anhydrous DCM (25 mL) and add DIPEA (15.0 mmol).

  • Add the 3-Hydroxypiperidine solution to the activated acid mixture dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the 3-Hydroxypiperidine is consumed.

  • Upon completion, dilute the reaction mixture with DCM (50 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude 1-Cyclopentanecarbonylpiperidin-3-ol

  • Silica gel

  • Solvents: Ethyl Acetate (EtOAc), Hexanes, Methanol (MeOH), Dichloromethane (DCM)

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of DCM.

  • Load the dissolved product onto the column.

  • Elute the column with a gradient of solvent. Start with a non-polar mixture (e.g., 30% EtOAc in Hexanes) to elute non-polar impurities.

  • Gradually increase the polarity of the mobile phase (e.g., moving to 50-70% EtOAc in Hexanes, or switching to a 2-5% MeOH in DCM system) to elute the desired product.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure 1-Cyclopentanecarbonylpiperidin-3-ol.

References

  • MDPI. (2022, March 8). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • PubMed. (2017, April 15). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Royal Society of Chemistry. (2009, May 13). Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H). Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]

  • PhytoChem & BioSub Journal. (2019, November 25). Functionalization of cyclopentanic 1,3-dicarbonyl derivatives in Eco-Compatible conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopentanecarboxylic acid. Retrieved from [Link]

Sources

Optimization

Separation of 1-Cyclopentanecarbonylpiperidin-3-ol enantiomers via HPLC

As a Senior Application Scientist, I understand that the successful enantioseparation of complex molecules like 1-Cyclopentanecarbonylpiperidin-3-ol is critical for advancing pharmaceutical research and development. This...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that the successful enantioseparation of complex molecules like 1-Cyclopentanecarbonylpiperidin-3-ol is critical for advancing pharmaceutical research and development. This molecule, with its basic piperidine nitrogen and hydroxyl group, presents unique challenges that require a nuanced approach to High-Performance Liquid Chromatography (HPLC) method development.

This technical support center is designed to move beyond generic advice. It provides in-depth, field-proven insights structured to help you diagnose and resolve the specific issues encountered during the chiral separation of this and structurally related compounds. We will explore the causality behind experimental choices, ensuring that every step is a logical progression toward a robust and reliable method.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the high-level strategic questions that form the foundation of a successful chiral separation method.

Q1: I'm starting from scratch. How do I begin developing a chiral separation method for 1-Cyclopentanecarbonylpiperidin-3-ol?

A systematic screening approach is the most efficient path forward. The trial-and-error approach can be extremely time-consuming in chiral separations.[1] Your strategy should be built on screening a select number of highly successful Chiral Stationary Phases (CSPs) under varied mobile phase conditions. The process begins with understanding your molecule's properties (pKa, solubility) to make an educated initial selection.

A logical workflow is essential for systematic development.[2]

Chiral_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization & Validation A Analyte Characterization (pKa, Solubility, Chromophore) B Select Diverse CSPs (e.g., Amylose, Cellulose, Glycopeptide) A->B Guides Selection C Screen under Normal Phase (Hexane/Alcohol + Additive) B->C D Screen under Polar Organic Mode (ACN or MeOH + Additive) B->D E Screen under Reversed Phase (Buffer/ACN or MeOH) B->E F Identify 'Hit' Conditions (Partial or Full Separation) C->F D->F E->F G Optimize Mobile Phase (Modifier %, Additive Conc., Temp.) F->G Refine Separation H Method Validation (Robustness, Linearity, LOD/LOQ) G->H Finalize Method

Caption: A logical workflow for chiral HPLC method development.

Q2: Which type of Chiral Stationary Phase (CSP) is most likely to be effective for 1-Cyclopentanecarbonylpiperidin-3-ol?

For a molecule with hydrogen bond donors (hydroxyl) and acceptors (amide carbonyl, hydroxyl) as well as a basic nitrogen, polysaccharide-based CSPs are the go-to choice for initial screening.[3] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions.[2]

  • Amylose-based CSPs (e.g., Chiralpak® AD, AS series): Often provide excellent selectivity for a broad range of compounds.

  • Cellulose-based CSPs (e.g., Chiralcel® OD, OJ series): Offer complementary selectivity to amylose phases.

Immobilized versions of these phases (e.g., Chiralpak® IA, IB, IC) are highly recommended as they offer greater solvent compatibility, allowing for the use of a wider range of modifiers and enhancing method robustness.[4]

Q3: What is the role of mobile phase additives, and why are they critical for this molecule?

Mobile phase additives are not merely optional modifiers; for basic analytes like your piperidine derivative, they are often essential for achieving any separation at all. Their primary roles are to improve peak shape and enhance chiral recognition.[5]

  • Basic Additives (e.g., Diethylamine - DEA, Ethanolamine - EA): The piperidine nitrogen in your molecule is basic. Without a basic additive in a normal-phase or polar-organic mobile phase, this nitrogen will interact strongly with residual acidic silanol groups on the silica support. This secondary interaction leads to severe peak tailing and can completely obscure the chiral separation.[6] Adding 0.1-0.5% of a basic additive masks these silanol groups and ensures the analyte is in a neutral state, promoting predictable interactions with the CSP.[7]

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid): While counterintuitive for a basic analyte, acidic additives can sometimes improve separation.[8] They work by forming an ion pair with the analyte, which then interacts with the CSP. The change in the analyte's charge and conformation can sometimes unlock a different, more effective chiral recognition mechanism.[5]

Q4: My compound lacks a strong UV chromophore. How can I achieve sensitive detection?

This is a common issue with saturated cyclic structures. The most robust solution is pre-column derivatization to attach a chromophoric tag to your molecule.[9] For a secondary amine (the piperidine nitrogen after acylation) or a hydroxyl group, this is a straightforward process.

A highly effective strategy is derivatization with p-Toluenesulfonyl Chloride (PTSC) . This reaction targets the piperidine nitrogen or the hydroxyl group, introducing a strongly UV-absorbent tosyl group, typically allowing for sensitive detection around 228 nm.[9][10] This approach has been successfully used for similar piperidine-based compounds.[9]

Section 2: Troubleshooting Guide

This guide addresses specific experimental failures with a logical, step-by-step diagnostic process.

Problem: I see only a single, sharp peak and no signs of enantiomeric separation.

  • Potential Cause 1: Inappropriate CSP/Mobile Phase Combination. The current conditions do not provide any chiral recognition. Chiral separations are highly specific, and not every CSP will work.[3]

    • Solution: This is an issue of selectivity. Do not waste time optimizing a system with zero separation. Instead, switch to a different CSP (e.g., from an amylose-based to a cellulose-based column) or a different mobile phase mode (e.g., from normal phase to polar organic). Refer to the screening protocol below.

  • Potential Cause 2: Analyte is in the wrong ionization state. If you are not using a basic additive in normal phase, your analyte may be interacting too strongly with the silica support, preventing proper interaction with the chiral selector.

    • Solution: Add 0.1% Diethylamine (DEA) to your mobile phase. This is the most common cause of failed separations for basic analytes. If you already have DEA present, consider increasing it to 0.2% or switching to a different base like ethanolamine.[7]

Problem: My peaks are broad and/or show significant tailing.

  • Potential Cause 1: Secondary Silanol Interactions. As mentioned above, this is the most likely culprit for a basic compound like 1-Cyclopentanecarbonylpiperidin-3-ol. The basic nitrogen atom interacts with acidic silanol groups on the silica surface.

    • Solution: Add or increase the concentration of a basic modifier (e.g., 0.1% - 0.5% DEA) in your mobile phase.[6] This deactivates the silanol sites and improves peak symmetry.

  • Potential Cause 2: Column Overload. Injecting too much mass onto the column can saturate the stationary phase, leading to peak distortion.[6]

    • Solution: Reduce your sample concentration by a factor of 5 or 10 and re-inject. If peak shape improves, you were overloading the column.

  • Potential Cause 3: "Memory Effect" from Previous Analyses. Polysaccharide CSPs can retain additives from previous runs, which can interfere with your current analysis. For instance, residual acidic additives from a prior experiment can cause tailing when analyzing a basic compound.[8][11]

    • Solution: Dedicate columns to specific additive types (acidic vs. basic) if possible. If not, implement a rigorous column flushing protocol. Flush the column with a strong, miscible solvent like isopropanol or ethanol for at least 30-60 minutes before switching to your new method.

Problem: I see poor resolution (Rs < 1.5) between the two enantiomer peaks.

  • Potential Cause 1: Mobile Phase is Too Elutropic (Strong). If the mobile phase is too strong, the analytes will pass through the column too quickly without sufficient time to interact with the CSP.

    • Solution: Decrease the percentage of the polar modifier (e.g., ethanol, isopropanol) in your normal-phase mobile phase. For example, move from Hexane/Ethanol (80:20) to (90:10). This will increase retention times and give the enantiomers more opportunity to resolve.

  • Potential Cause 2: Non-Optimal Temperature. Temperature affects the thermodynamics of the chiral recognition process.[1]

    • Solution: Systematically evaluate lower temperatures (e.g., 15°C, 25°C). Lowering the temperature often enhances the strength of the transient diastereomeric interactions, which can significantly improve resolution.

  • Potential Cause 3: Incorrect Choice of Alcohol Modifier. In normal phase, the choice of alcohol can have a profound impact on selectivity.

    • Solution: If you are using isopropanol, try switching to ethanol, or vice-versa. Ethanol is more polar and can alter the hydrogen bonding interactions between your analyte and the CSP.

Problem: I am observing split peaks.

Peak splitting can be one of the most frustrating issues. A logical diagnostic process is key.[12]

Split_Peak_Troubleshooting A Is peak splitting observed on ALL peaks? B YES A->B C NO (only on analyte peak) A->C D Likely a Physical/Hardware Issue B->D G Likely a Chemical/Method Issue C->G E Check for blocked column frit. Backflush or replace. D->E Cause 1 F Check for column void/channeling. Replace column. D->F Cause 2 H Is sample solvent stronger than mobile phase? (e.g., sample in pure IPA, mobile phase is 95% Hexane) G->H I YES: Dissolve sample in initial mobile phase. H->I Most Common Cause J NO: Consider on-column degradation or interconversion of conformers. H->J Less Common

Caption: Troubleshooting logic for diagnosing split peaks.

  • Most Common Cause: Sample Solvent Mismatch. If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., sample dissolved in pure isopropanol, but the mobile phase is 95% hexane), it can cause severe peak distortion and splitting upon injection.[13][14]

    • Solution: Whenever possible, dissolve your sample directly in the mobile phase. If solubility is an issue, use the weakest possible solvent that can still dissolve the sample.

Section 3: Key Protocols

Protocol 1: Generic Screening Protocol for CSP Selection

  • Column Selection: Choose 2-3 columns with different selectivities (e.g., Chiralpak® AD-H, Chiralcel® OD-H, and a macrocyclic glycopeptide column like Astec® CHIROBIOTIC® V2).

  • Sample Preparation: Prepare a 1 mg/mL solution of your racemic analyte. If derivatizing, use the derivatized product. Dissolve in the initial mobile phase if possible.

  • Screening Conditions: Run each column under the conditions listed in the table below.

  • Analysis: Look for any sign of peak splitting or broadening, which indicates partial separation. A condition that provides a resolution (Rs) > 1.0 is a promising "hit" for further optimization.

ParameterNormal Phase (NP)Polar Organic (PO)Reversed Phase (RP)
Mobile Phase A n-HexaneAcetonitrile (ACN)10 mM Ammonium Bicarbonate, pH 9
Mobile Phase B Isopropanol (IPA) or Ethanol (EtOH)Methanol (MeOH)Acetonitrile (ACN)
Initial Composition 90:10 (A:B)100% ACN or 100% MeOH90:10 (A:B)
Additive 0.1% DEA0.1% DEANone (Buffer controls pH)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25°C25°C25°C
Detection As per analyte/derivative (e.g., 228 nm)As per analyte/derivativeAs per analyte/derivative

Protocol 2: Pre-Column Derivatization with p-Toluenesulfonyl Chloride (PTSC)

This protocol is a starting point and may require optimization for your specific molecule.[9]

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of your analyte in a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).

    • Prepare a 1.5 molar equivalent solution of PTSC in the same solvent.

    • Prepare a 2.0 molar equivalent solution of a non-nucleophilic base (e.g., Triethylamine or Pyridine) in the same solvent.

  • Reaction:

    • To the analyte solution, add the base, followed by the PTSC solution.

    • Stir the reaction at room temperature for 1-2 hours. Monitor reaction completion by TLC or a quick LC injection.

  • Workup:

    • Quench the reaction with a small amount of water.

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess base, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Sample Preparation for HPLC:

    • Dissolve the resulting dried derivative in your mobile phase or a compatible weak solvent for injection.

References

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide st
  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chrom
  • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.
  • A Comparative Guide to the Chiral Separation of 4-(Piperidin-4-yl)
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • It Isn't Always The Column: Troubleshooting Your HPLC Separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • The effect of mobile phase composition on the chiral separation of compounds.
  • Peak Splitting in HPLC: Causes and Solutions.
  • When using HPLC, how do you deal with split peaks?
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • What precautions should be kept in our mind, if using chiral column in HPLC?
  • Chiral HPLC Separ
  • Review of Chiral Stationary Phase Development and Chiral Applic
  • Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. Benchchem.
  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
  • Split peaks as a phenomenon in liquid chrom
  • Trouble with chiral separations.
  • Direct chiral HPLC separ
  • A Comparative Guide to Chiral HPLC Analysis of (1s)-Cyclopent-2-ene-1-carboxylic acid. Benchchem.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
  • A kind of HPLC analytical approach of 3-amino piperidine.
  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization.

Sources

Troubleshooting

Technical Support Guide: Resolving Amide Rotamers in N-Acyl Piperidine NMR Spectra

Case ID: NMR-ROT-001 Topic: Distinguishing and Resolving Amide Rotamers in N-Heterocycles Assigned Specialist: Senior Application Scientist, Structural Elucidation Group The Issue: "My Spectrum Looks Wrong" Symptom: You...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NMR-ROT-001 Topic: Distinguishing and Resolving Amide Rotamers in N-Heterocycles Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

The Issue: "My Spectrum Looks Wrong"

Symptom: You have synthesized an N-acyl piperidine (or related tertiary amide like a piperazine, morpholine, or proline derivative).[1] The 1H or 13C NMR spectrum at room temperature (25°C) shows:

  • Peak Doubling: Single protons appearing as two distinct peaks with unequal integration (e.g., 0.6 : 0.4 ratio).

  • Broadening: Peaks appear as "humps" or broad mounds rather than sharp multiplets.

  • Missing Carbons: The 13C spectrum seems to have "extra" peaks or missing signals due to extreme broadening.

Root Cause: This is likely Restricted Amide Rotation , not an impurity. The C-N amide bond has partial double-bond character (


 hybridization), creating a rotational energy barrier (

) of typically 14–20 kcal/mol (60–85 kJ/mol).

At room temperature, the rotation is often slow on the NMR time scale. The NMR "camera" has a shutter speed; if the molecule rotates slower than the shutter speed, you see two distinct snapshots (rotamers). If it rotates at the same speed, you see a blur (broadening).

Diagnosis: Is it a Rotamer or an Impurity?

Before spending time on Variable Temperature (VT) NMR, use this logic flow to confirm the diagnosis.

Diagnostic Workflow

RotamerDiagnosis Start Observation: Doubled/Broad Peaks SumCheck Do the integrals of the doubled peaks sum to an integer (e.g. 1H)? Start->SumCheck RatioCheck Is the ratio of doubling consistent across all split signals? SumCheck->RatioCheck Yes Impurity Likely Impurity (Purify) SumCheck->Impurity No SolventCheck Does the ratio change in a different solvent? RatioCheck->SolventCheck Yes RatioCheck->Impurity No Rotamer Likely Rotamer (Proceed to VT/EXSY) SolventCheck->Rotamer Yes (Populations shift) SolventCheck->Rotamer No (Rare but possible)

Figure 1: Decision tree for distinguishing rotamers from impurities.

Solution A: The "Hardware" Fix (VT-NMR)

The most definitive way to prove rotamerism and simplify the spectrum is Variable Temperature (VT) NMR . Heating the sample increases the available thermal energy, allowing the molecule to overcome the rotational barrier faster.[2]

Protocol: Performing a VT-NMR Coalescence Experiment

Prerequisites:

  • Solvent: Use a high-boiling deuterated solvent. DMSO-d6 (BP 189°C) or Tetrachloroethane-d2 (TCE, BP 146°C) are standard. Avoid CDCl3 (BP 61°C) as you cannot heat it enough to reach coalescence for most amides.

  • Tube: Use a high-quality Class A NMR tube (e.g., Wilmad 507 or better) to prevent warping at high temperatures.

Step-by-Step Guide:

  • Baseline Scan (25°C): Acquire a standard 1H spectrum. Note the separation (

    
     in Hz) between the two rotamer peaks that are furthest apart (usually the N-alpha protons).
    
  • Incremental Heating: Increase temperature in 10°C or 20°C increments (e.g., 40°C, 60°C, 80°C). Allow 10 minutes for equilibration at each step.

  • Observe Coalescence:

    • Slow Exchange: Peaks remain separate but broaden.

    • Coalescence Temperature (

      
      ):  The two peaks merge into a single, flat-topped broad peak.[3]
      
    • Fast Exchange: Above

      
      , the peak sharpens into a single average signal.[3]
      
  • Cooling (Validation): Cool the sample back to 25°C. The original split spectrum must return. If it doesn't, your compound decomposed.

Calculating the Energy Barrier ( )[4][5][6]

You can calculate the free energy of activation using the Coalescence Temperature (


) and the peak separation at slow exchange (

in Hz).[4]

The Equation (Eyring Approximation):



  • 
    :  Activation energy (kcal/mol)
    
  • 
    :  Coalescence temperature (Kelvin)
    
  • 
    :  Chemical shift difference between rotamers in the absence of exchange (Hz). Measure this from the low-temperature spectrum.
    

Data Table: Typical Parameters for N-Acyl Piperidines

ParameterValue RangeNotes
Barrier (

)
14 – 19 kcal/molLower for conjugated systems; higher for bulky ortho-substituents.
Coalescence (

)
40°C – 120°CDepends heavily on solvent and

.
Exchange Rate (

)

Rate constant at the exact coalescence point.

Solution B: The "Software" Fix (EXSY / ROESY)

If your compound is heat-sensitive or you lack VT capabilities, use 2D NMR to prove chemical exchange.

Why NOESY/EXSY?

In a standard NOESY experiment, "cross-peaks" usually indicate protons close in space (< 5 Å). However, if two protons are physically swapping places (chemical exchange), they also generate cross-peaks.

The Phase Test (Crucial):

  • Small Molecules (MW < 1000):

    • NOE Peaks: Opposite phase to the diagonal (Positive if diagonal is Negative).

    • Exchange Peaks (EXSY): Same phase as the diagonal (Negative if diagonal is Negative).

  • ROESY (Universal):

    • ROE Peaks: Always opposite phase to diagonal.

    • Exchange Peaks: Always same phase as diagonal.

Troubleshooting Guide: EXSY

  • Question: "I see cross-peaks between the two 'impurity' peaks. Is it a rotamer?"

  • Answer: Check the phase. If the cross-peak is the same color (phase) as the diagonal peaks, it is chemical exchange. The two species are interconverting.[5] It is a rotamer.[6]

FAQ: Common Pitfalls

Q: Why does my integration look wrong (e.g., 0.7H instead of 1H) even after heating? A: You might be in "intermediate exchange." Near coalescence, peaks are extremely broad, and standard integration algorithms fail to capture the "wings" of the peak. Solution: Integrate a much wider region around the peak or heat 20°C past the coalescence point to sharpen the signal.

Q: Can I just change the solvent to fix this? A: Sometimes.

  • DMSO-d6: High viscosity and polarity often increase the barrier, making peaks sharper (but separated) or broader (if near coalescence).

  • Toluene-d8: A non-polar solvent can sometimes lower the barrier or change the rotamer ratio significantly, simplifying the spectrum.

Q: I calculated


 as 30 kcal/mol. Is that right? 
A:  No. That is too high for a simple amide (usually < 22 kcal/mol).
  • Check: Did you use Hz for

    
     (not ppm)?
    
  • Check: Did you use Kelvin for

    
    ?
    
  • Check: Is it actually a C=C double bond (e.g., enamines)?

Visualizing the Mechanism

Coalescence cluster_0 Low Temp (Slow Exchange) cluster_1 High Temp (Fast Exchange) StateA Rotamer A (Anti) Spectrum1 Two Distinct Peaks StateA->Spectrum1 Distinct Environment Average Rapid Rotation (A ⇌ B) StateA->Average StateB Rotamer B (Syn) StateB->Spectrum1 StateB->Average Spectrum2 One Average Peak Spectrum1->Spectrum2 Heat > Tc Average->Spectrum2

Figure 2: The effect of temperature on NMR timescales. At low temperatures, the NMR 'shutter speed' is fast enough to capture both states. At high temperatures, the rotation blurs into an average.[7]

References

  • Reich, H. J. (n.d.).[8] Dynamic NMR - Measurement of Conformational and Chemical Exchange Rates. University of Wisconsin-Madison. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • Hu, H., et al. (2020).[9] Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard Text for EXSY/NOESY phase rules).

Sources

Optimization

Purification methods for 1-Cyclopentanecarbonylpiperidin-3-ol crude reaction

Ticket ID: PUR-CP3OL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] System Overview & Compound Profile You are dealing with 1-(cyclopentanecarbonyl)piperidin-3-ol , a po...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-CP3OL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

System Overview & Compound Profile

You are dealing with 1-(cyclopentanecarbonyl)piperidin-3-ol , a polar amide intermediate often used in library synthesis or as a fragment in drug discovery.[1]

  • Chemical Nature: Bifunctional scaffold containing a tertiary amide and a secondary alcohol.[1]

  • Physicochemical Challenges:

    • Hydrogen Bonding: The free hydroxyl (-OH) and the amide carbonyl act as H-bond donor/acceptors, leading to high viscosity (often an oil or gum) and strong retention on silica.[1]

    • Amphiphilicity: Moderate water solubility, making aqueous workups prone to yield loss if not optimized.[1]

    • Rotamerism: The N-C(=O) bond has restricted rotation.[1] You may see "doubling" of signals in NMR (

      
      H and 
      
      
      
      C) or broadening in LC-MS.[1] Do not mistake these for impurities without verification. [1]

Diagnostic Troubleshooting (Q&A)

Issue A: "My product is a sticky, non-solidifying oil. How do I get a solid?"

Diagnosis: This compound has a low tendency to crystallize due to conformational flexibility and hydrogen bonding.[1] It often traps solvent (DCM, DMF) within the gum.[1] Corrective Action:

  • Azeotropic Drying: Dissolve the oil in Dichloromethane (DCM) and evaporate.[1] Repeat 3x. Then, dissolve in a small amount of Diethyl Ether (Et₂O) or MTBE and evaporate to foam the product.[1]

  • High-Vacuum Treatment: Place the foam under high vacuum (<0.5 mbar) at 40°C for 12+ hours.

  • Trituration: If it remains oily, add cold Pentane or Hexane:Et₂O (9:1) and sonicate.[1] If a white precipitate forms, filter immediately.[1]

Issue B: "I see two close spots on TLC or split peaks in HPLC. Is this the O-acylated impurity?"

Diagnosis: It is likely one of two things:

  • Rotamers (False Positive): Amide bond rotation is slow on the NMR timescale.

  • Regioisomers (True Impurity): You may have formed the O-ester (reaction at the -OH) or the N,O-bis-acylated product, especially if using Acid Chlorides or excess coupling reagent.[1]

differentiation Test:

  • Run TLC in 10% MeOH/DCM.

    • N-Amide (Product): Lower R_f (more polar due to free -OH).[1]

    • O-Ester (Impurity):[1] Higher R_f (less polar, OH is capped).[1]

  • Stain with KMnO₄: The product (free -OH) usually stains faster/differently than the ester.[1]

Issue C: "My yield is <40% after aqueous workup."

Diagnosis: 3-Hydroxypiperidine derivatives are notoriously water-soluble.[1] The product is partitioning into the aqueous phase.[1] Corrective Action:

  • Salting Out: Saturate the aqueous layer with NaCl (solid) until no more dissolves.[1]

  • Solvent Switch: Do not use pure Ether or Hexanes for extraction.[1] Use DCM or CHCl₃/Isopropanol (3:1) for the extraction.[1]

  • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor with DCM.[1]

Experimental Protocols

Protocol 1: The "Rescue" Hydrolysis (Removing O-Acyl Impurities)

If you used Cyclopentanecarbonyl Chloride and have significant O-acylation (ester formation), do not discard.[1] The ester is far more labile than the amide.[1]

  • Dissolution: Dissolve the crude mixture in THF:MeOH:Water (2:1:1) .

  • Reagent: Add LiOH·H₂O (1.5 equivalents relative to the estimated ester impurity, or 0.5 eq relative to bulk if unknown).[1]

  • Reaction: Stir at 0°C to Room Temperature for 30–60 minutes. Monitor by TLC.[1][2] The top spot (ester) should disappear; the bottom spot (product) should remain stable.[1]

    • Note: Amides are stable to LiOH under these mild conditions.[1]

  • Workup: Neutralize with 1M HCl to pH 7, evaporate volatiles, and extract with DCM (salting out aqueous layer).

Protocol 2: Optimized Flash Chromatography

Standard Hexane/EtOAc often causes "streaking" for this molecule.[1]

  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Mobile Phase A: DCM.

  • Mobile Phase B: 10% MeOH in DCM (optionally with 1% NH₄OH if starting amine is present).[1]

  • Gradient:

    • 0–5 min: 100% A (Elutes non-polar impurities/esters).[1]

    • 5–20 min: 0% → 50% B.[1]

    • Product Elution: Typically elutes around 3–5% MeOH concentration.[1]

  • Loading: Dissolve crude in minimal DCM. If insoluble, use "Dry Loading" (adsorb onto silica/Celite).[1]

Decision Logic & Workflow Visualization

Figure 1: Purification Strategy Decision Tree

This diagram guides you through the selection of the purification method based on the crude profile.[1]

PurificationStrategy Start Crude Reaction Mixture CheckTLC Diagnostic: TLC Analysis (10% MeOH/DCM) Start->CheckTLC Condition1 Single Spot (Low Rf) CheckTLC->Condition1 Clean conversion Condition2 Two Spots (High & Low Rf) CheckTLC->Condition2 Side products Condition3 Streak / Tailing CheckTLC->Condition3 High polarity Action1 Aqueous Workup Only (Salt Saturation) Condition1->Action1 Action2 Check for O-Acylation (Protocol 1: LiOH Rescue) Condition2->Action2 Action3 Flash Chromatography (DCM/MeOH Gradient) Condition3->Action3 Final Pure 1-Cyclopentanecarbonylpiperidin-3-ol Action1->Final Action2->Action1 Post-Hydrolysis Action3->Final

Caption: Decision matrix for selecting the appropriate purification route based on Thin Layer Chromatography (TLC) profiles.

Figure 2: Optimized Aqueous Workup Logic

Standard workups fail for polar amides.[1] This flow ensures maximum recovery.[1]

WorkupLogic Crude Reaction Mixture (Organic Solvent) AcidWash Wash: 1M HCl or Citric Acid (Removes unreacted Amine) Crude->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes Acid/Coupling Byproducts) AcidWash->BaseWash Extract Back-Extraction of Aqueous Layers (Use DCM x 3) AcidWash->Extract Aq. Layer Brine Wash: Sat. NaCl (Brine) (Critical Step) BaseWash->Brine BaseWash->Extract Aq. Layer Dry Dry (Na2SO4) & Concentrate Brine->Dry Extract->Dry Combined Org.

Caption: Optimized extraction workflow emphasizing back-extraction to recover water-soluble product.

Data Summary: Solubility & Solvent Selection

SolventSolubilityApplicationNotes
DCM HighExtraction / ColumnPrimary solvent.[1]
Methanol HighColumn AdditiveUse 2-10% in DCM for elution.[1]
Diethyl Ether ModerateTriturationGood for precipitating impurities or foaming the oil.[1]
Water ModerateWorkup LossRisk: Product partitions here.[1] Saturate with NaCl.
Hexane LowWashUse to wash away non-polar impurities from the crude oil.[1]

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

    • Context: Authoritative review on amide coupling byproducts and purification str
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR chemical shifts of common laboratory solvents as trace impurities.[1] The Journal of Organic Chemistry, 62(21), 7512-7515.[1] Link[1]

    • Context: Essential for distinguishing solvent peaks from rotamers or impurities in the "sticky oil" phase.[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

    • Context: Discusses regioselectivity issues (N- vs O-acyl
  • Perrin, D. D., & Armarego, W. L. F. (1988).[1] Purification of Laboratory Chemicals. Pergamon Press.[1]

    • Context: The gold standard for general purification techniques, specifically salting-out procedures for water-soluble organics.[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-Cyclopentyl and N-Cyclohexyl Piperidines: Unraveling the Impact of Cycloalkyl Substituents on Biological Activity

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the piperidine scaffold stands as a privileged structure, forming the core of a multitude of therapeutic agents. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine scaffold stands as a privileged structure, forming the core of a multitude of therapeutic agents. The functionalization of the piperidine nitrogen with various substituents is a well-established strategy to modulate the pharmacological profile of these molecules. Among the diverse array of possible N-substituents, cycloalkyl groups, particularly cyclopentyl and cyclohexyl moieties, are frequently employed to fine-tune receptor affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth, data-driven comparison of the biological activities of N-cyclopentyl versus N-cyclohexyl piperidine derivatives, offering insights into the subtle yet significant impact of a single methylene unit within the N-substituent.

While direct head-to-head comparative studies on a single piperidine scaffold are not abundant in the public domain, by curating and analyzing data from various sources, we can discern clear structure-activity relationship (SAR) trends. This guide will focus primarily on the influence of these N-cycloalkyl groups on the activity of piperidine-based ligands for sigma (σ) and opioid receptors, two major targets for which these derivatives have been extensively investigated.

Physicochemical and Conformational Considerations: The Foundation of Differential Activity

The seemingly minor difference between a five-membered cyclopentyl and a six-membered cyclohexyl ring can impart distinct physicochemical and conformational properties to the parent piperidine molecule. The cyclohexyl group is larger and more lipophilic than the cyclopentyl group. Furthermore, the conformational flexibility of the two rings differs significantly. The cyclohexane ring predominantly adopts a stable chair conformation, which can influence the presentation of the piperidine nitrogen's lone pair of electrons for receptor interaction. In contrast, the cyclopentyl ring is more flexible, existing in a dynamic equilibrium of envelope and twist conformations. These differences in size, lipophilicity, and conformation are fundamental to the observed variations in biological activity.

Comparative Biological Activity: A Tale of Two Rings at Sigma and Opioid Receptors

The following sections present a comparative analysis of the biological activity of N-cyclopentyl and N-cyclohexyl piperidine derivatives, drawing upon data from multiple studies. It is important to note that the data presented are compiled from different sources and may involve variations in experimental conditions.

Sigma (σ) Receptor Ligands

Sigma receptors, particularly the σ1 and σ2 subtypes, are involved in a variety of cellular functions and are targets for the treatment of neurological disorders and cancer. The N-substituent on the piperidine ring plays a crucial role in determining the affinity and selectivity of ligands for these receptors.

A review of N-cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma receptor ligands highlights the importance of the N-substituent.[1] High-affinity σ2 receptor ligands have been identified among N-cyclohexylpiperazine derivatives.[1] While this study does not include a direct N-cyclopentyl comparison, it underscores the favorable interactions of the N-cyclohexyl group within the σ2 receptor binding pocket.

Compound ScaffoldN-SubstituentReceptor SubtypeBinding Affinity (Ki, nM)Reference
4-(aminoethyl)piperidineUnsubstituted (H)σ1165[2]
4-(aminoethyl)piperidineMethylσ1<27[2]
4-(aminoethyl)piperidineEthylσ1Lower than methyl[2]
4-(aminoethyl)piperidineCyclohexane (on central ring)σ10.61[2]

Table 1: Influence of N-substitution on σ1 Receptor Affinity of 4-(aminoethyl)piperidines.

While direct comparative data for N-cyclopentyl vs. N-cyclohexyl on this scaffold is unavailable, the data suggests that increasing the size of the N-alkyl substituent can influence affinity. The significant drop in affinity when replacing a central cyclohexane ring with an N-unsubstituted piperidine highlights the importance of bulky, lipophilic groups for σ1 receptor binding.[2] It can be inferred that the larger cyclohexyl group may provide more extensive van der Waals interactions within the binding site compared to a smaller cyclopentyl group.

Opioid Receptor Ligands

The N-substituent on the piperidine ring is a critical determinant of activity at opioid receptors, particularly the mu-opioid receptor (MOR), a primary target for analgesic drugs. The size and nature of this substituent can switch a compound from an agonist to an antagonist.

Experimental Protocols: A Guide to In Vitro Characterization

To ensure the reproducibility and accurate interpretation of binding data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the characterization of N-substituted piperidine derivatives.

Radioligand Binding Assay for Sigma-1 (σ1) Receptors

This assay determines the affinity of a test compound for the σ1 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Counting cluster_analysis Data Analysis brain Guinea Pig Brain Homogenate centrifuge1 Centrifugation brain->centrifuge1 resuspend1 Resuspend in Buffer centrifuge1->resuspend1 membranes Membranes resuspend1->membranes incubation Incubation (37°C, 150 min) membranes->incubation radioligand 3H-Pentazocine radioligand->incubation test_compound Test Compound (N-cycloalkyl piperidine) test_compound->incubation filtration Rapid Filtration (GF/B filters) incubation->filtration washing Washing with Cold Buffer filtration->washing scintillation Scintillation Counting washing->scintillation ic50 Determine IC50 scintillation->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response ligand Opioid Agonist (N-cycloalkyl piperidine) receptor μ-Opioid Receptor (GPCR) ligand->receptor Binding g_protein Gαi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition k_channel K+ Channel g_protein->k_channel Activation ca_channel Ca2+ Channel g_protein->ca_channel Inhibition camp cAMP adenylyl_cyclase->camp Reduced Production hyperpolarization Hyperpolarization k_channel->hyperpolarization neurotransmitter Reduced Neurotransmitter Release ca_channel->neurotransmitter analgesia Analgesia hyperpolarization->analgesia neurotransmitter->analgesia

Caption: Simplified Gαi/o-coupled opioid receptor signaling pathway.

Conclusion: Navigating the Nuances of N-Cycloalkyl Substitution

The choice between an N-cyclopentyl and an N-cyclohexyl substituent on a piperidine scaffold is a subtle yet impactful decision in drug design. While a definitive, universal rule for predicting the superior substituent is elusive and highly dependent on the specific biological target, this guide has illuminated key trends and considerations.

The larger, more lipophilic, and conformationally constrained N-cyclohexyl group often provides more extensive hydrophobic interactions within a binding pocket, which can lead to higher affinity, as is often the case for sigma receptor ligands. However, the greater flexibility of the N-cyclopentyl group may be advantageous in scenarios where a specific conformational adaptation is required for optimal receptor engagement.

Ultimately, the empirical determination of biological activity through well-designed experiments remains paramount. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to make informed decisions in the design and evaluation of novel N-cycloalkyl piperidine derivatives, paving the way for the development of more potent and selective therapeutic agents.

References

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Current Topics in Medicinal Chemistry, 9(10), 858-874. [Link]

  • He, X. S., et al. (1993). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. Journal of Medicinal Chemistry, 36(9), 1188-1193. [Link]

  • Linders, J. T. M., et al. (2010). Synthesis and Preliminary Biochemical Evaluation of Novel Derivatives of PCP. Letters in Drug Design & Discovery, 7(2), 79-87. [Link]

  • Morris, H., & Wallach, J. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 6(7-8), 614-624. [Link]

  • Blaszczyk, B., & Gieldanowski, J. (1976). Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives. Archivum Immunologiae et Therapiae Experimentalis, 24(1), 159-168. [Link]

  • Pasternak, G. W. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734. [Link]

  • J-Global. (n.d.). The Phencyclidine(PCP) Analog N-[1-(2-Benzo(B)Thiophenyl)Cyclohexyl]Piperidine Shares Cocaine-Like But Not Other Characteristic Behavioral Effects with PCP, Ketamine and MK-801. [Link]

  • Gadaleta, D., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air. [Link]

  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 2(24), 7149-7159. [Link]

Sources

Comparative

Validated Purity Analysis Methods for Piperidine Building Blocks

Executive Summary: The "Invisible" Pharmacophore Piperidine rings are ubiquitous in medicinal chemistry, forming the structural core of blockbusters like Fentanyl, Paroxetine, and Ritalin. However, for the synthetic chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Pharmacophore

Piperidine rings are ubiquitous in medicinal chemistry, forming the structural core of blockbusters like Fentanyl, Paroxetine, and Ritalin. However, for the synthetic chemist and analytical scientist, they present a unique "double trouble" profile:

  • Lack of Chromophore: Most simple piperidine building blocks are UV-inactive, rendering standard HPLC-UV (254 nm) useless.

  • High Basicity (

    
    ):  Secondary amines interact aggressively with residual silanols on chromatographic stationary phases, causing severe peak tailing and resolution loss.
    

This guide objectively compares the three industry-validated approaches to solving these challenges: GC-FID (The Workhorse), UHPLC-CAD (The Modern Standard), and qNMR (The Absolute Validator).

The Core Challenge: Why Standard Methods Fail

Before selecting a protocol, one must understand the failure modes of "standard" QC methods when applied to piperidines.

  • The UV Trap: Attempting to analyze piperidine at low UV wavelengths (205–210 nm) detects the solvent and mobile phase impurities more than the analyte, leading to massive baseline noise and false positives.

  • The Silanol Trap: On standard C18 columns, the protonated amine (

    
    ) undergoes ion-exchange interactions with anionic silanols (
    
    
    
    ).
    • Result: Asymmetric tailing factors (

      
      ), co-elution of impurities, and non-reproducible integration.
      

Method 1: GC-FID (Gas Chromatography - Flame Ionization Detection)

Best For: Volatile, thermally stable free bases (non-salts). The Logic: Since piperidines are rich in C-H bonds, they burn well. FID is a universal carbon detector with a linear response range of


, bypassing the need for a chromophore.
Optimized Protocol
  • Column Selection: Standard polysiloxane columns (DB-5, HP-5) often fail due to amine adsorption.

    • Recommendation: Use Base-Deactivated Columns (e.g., Rtx-Volatile Amine or CP-Volamine). These have basic functional groups incorporated into the stationary phase to shield silanols.

  • Sample Prep: Dissolve 10 mg sample in 1 mL Methanol or DCM . Avoid acidic solvents.

  • Inlet Parameters:

    • Temp: 250°C

    • Liner: Base-Deactivated Wool (Critical to prevent discrimination inside the inlet).

    • Split Ratio: 50:1 (Piperidines overload easily).

Validated Workflow (DOT Diagram)

GCFID_Workflow cluster_0 Critical Control Point Start Sample: Piperidine Free Base Solvent Dissolve in MeOH/DCM (10 mg/mL) Start->Solvent Inlet Inlet: 250°C Base-Deactivated Liner Solvent->Inlet Column Column: Rtx-Volatile Amine (Shields Silanols) Inlet->Column Detector FID Detection (Universal C-H Response) Column->Detector Result Purity % (Area Normalization) Detector->Result

Figure 1: GC-FID workflow emphasizing the necessity of base-deactivated flow paths to prevent amine adsorption.

Method 2: UHPLC-CAD (Charged Aerosol Detection)

Best For: Piperidine salts (HCl, TFA), high molecular weight derivatives, and thermally unstable compounds. The Logic: CAD detects any non-volatile analyte. Unlike ELSD (Evaporative Light Scattering), CAD offers uniform response factors regardless of chemical structure, allowing for "semi-quantitative" estimation of impurities without specific reference standards.

Optimized Protocol
  • Mobile Phase Strategy: High pH is mandatory to suppress ionization of the piperidine, keeping it in the free-base form to minimize silanol interaction.

    • Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).

    • Organic: Acetonitrile.[1][2][3][4]

  • Column: Hybrid Particle columns stable at high pH (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH).

  • Detection:

    • Nebulizer Temp: 35°C (Ensure mobile phase is volatile!).

    • Note: Do not use phosphate buffers or sodium salts; they will clog the CAD nebulizer.

Performance Data Comparison
FeatureHPLC-UV (210 nm)UHPLC-CAD
LOD ~100 ppm (High Noise)~1–10 ppm (High Sensitivity)
Linearity (

)
0.95 – 0.98> 0.995
Response Factor Variable (structure dependent)Uniform (mass dependent)
Solvent Compatibility High (any optical grade)Strict (Volatile buffers only)

Method 3: qNMR (Quantitative Nuclear Magnetic Resonance)

Best For: Reference Standard Certification, Absolute Purity Determination.[1] The Logic: qNMR is a primary ratio method. It measures the molar ratio of the analyte protons to an internal standard's protons. It requires no reference standard of the analyte itself, making it the "Gold Standard" for new synthetic building blocks.

Optimized Protocol
  • Internal Standard (IS) Selection:

    • Must have high purity (>99.9% TraceCERT).

    • Recommendation:Maleic Acid (singlet at ~6.3 ppm) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).

    • Why: These peaks appear in the "aromatic/olefinic" region, avoiding overlap with the aliphatic piperidine protons (1.0 – 4.0 ppm).

  • Acquisition Parameters (Critical):

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (longest relaxation time). For piperidines,
      
      
      can be 2–3s, so set
      
      
      .
    • Pulse Angle: 90°.

    • S/N Ratio: > 250:1 for <1% uncertainty.

Validated Workflow (DOT Diagram)

qNMR_Workflow Weighing Gravimetric Step Weigh Analyte (mx) & Standard (mstd) Precision: ±0.01 mg Dissolution Dissolve in D2O or DMSO-d6 (Ensure full solubility) Weighing->Dissolution Acquisition Acquire 1H NMR d1 > 15s (5xT1) No Rotation Dissolution->Acquisition Processing Phase & Baseline Correction Integrate Region X (Ix) & Std (Istd) Acquisition->Processing Calc Calculate Absolute Purity (No Response Factor Needed) Processing->Calc

Figure 2: qNMR workflow. The precision of the weighing step and the relaxation delay (


) are the primary drivers of accuracy.

Comparative Analysis & Decision Matrix

When should you use which method? Use this decision matrix to select the validated path for your specific piperidine derivative.

Method Selection Flowchart

Decision_Matrix Start Start: Piperidine Building Block IsVolatile Is it volatile & thermally stable? Start->IsVolatile GCFID Method: GC-FID (Rtx-Volatile Amine Col) IsVolatile->GCFID Yes IsSalt Is it a Salt or High MW? IsVolatile->IsSalt No HasRef Is a Reference Standard Available? IsSalt->HasRef Yes CAD Method: UHPLC-CAD (High pH Mobile Phase) HasRef->CAD Yes (Routine QC) qNMR Method: qNMR (Internal Std: Maleic Acid) HasRef->qNMR No (Validation/Cert)

Figure 3: Decision matrix for selecting the appropriate analytical technique based on physicochemical properties.

Summary Table: Performance Metrics
MetricGC-FIDUHPLC-CADqNMR
Accuracy High (if volatile)High (Universal response)Highest (Absolute)
Precision (RSD) < 1.0%< 2.0%< 1.0%
Throughput High (10-15 min)Medium (15-20 min)Low (30+ min)
Sample Destructive? YesYesNo
Primary Limitation Thermal degradationMobile phase restrictionsSensitivity (mg needed)

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Establishes qNMR protocols for absolute purity). [Link]

  • Restek Corporation. Analysis of Volatile Amines on Rtx-Volatile Amine Columns. (Data on base-deactivated stationary phases). [Link]

  • European Pharmacopoeia (Ph. Eur.). Piperidine Hydrochloride Monograph. (Standard titration and impurity methods). [Link]

Sources

Validation

Advanced IR Spectroscopy Guide: Amide and Hydroxyl Analysis in Piperidine Scaffolds

Executive Summary & Strategic Importance In the realm of medicinal chemistry, the piperidine scaffold is ubiquitous, serving as the core structure for numerous alkaloids (e.g., piperine) and synthetic pharmaceuticals (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the realm of medicinal chemistry, the piperidine scaffold is ubiquitous, serving as the core structure for numerous alkaloids (e.g., piperine) and synthetic pharmaceuticals (e.g., Janus kinase inhibitors, antihistamines). For researchers, distinguishing the vibrational signatures of amide and hydroxyl moieties within this ring system is critical for elucidating:

  • Conformational Isomerism: Axial vs. equatorial orientation of hydroxyl groups.

  • Hydrogen Bonding Networks: Differentiating between intramolecular (structural rigidity) and intermolecular (aggregation) interactions.[1]

  • Substitution Patterns: Verifying N-acylation (tertiary amides) versus ring substitution.

This guide moves beyond basic peak assignment, providing a mechanistic framework for interpreting complex IR spectra of piperidine derivatives.

Mechanistic Insight: Vibrational Modes in Piperidines

The Piperidine Amide Anomaly

Unlike open-chain secondary amides, N-acyl piperidines are tertiary amides .[1] This structural constraint fundamentally alters the IR spectrum:

  • Absence of Amide II: Tertiary amides lack the N-H bond; therefore, the characteristic Amide II band (N-H bending/C-N stretching coupling ~1550 cm⁻¹) is absent or replaced by a weak C-N stretching vibration.

  • Amide I Dominance: The C=O stretching vibration (Amide I) becomes the singular diagnostic feature, often shifting to lower frequencies (1640–1630 cm⁻¹) due to ring strain and resonance overlap with the nitrogen lone pair.

Hydroxyl Conformational Sensitivity

The vibrational frequency of a hydroxyl group on a piperidine ring is a direct reporter of its steric environment:

  • Equatorial -OH: Generally more exposed, leading to facile intermolecular hydrogen bonding (broad band ~3300 cm⁻¹).[1]

  • Axial -OH: Often sterically hindered or engaged in specific intramolecular H-bonds (e.g., with the ring nitrogen or adjacent substituents), resulting in sharper, red-shifted peaks that are concentration-independent.[1]

Comparative Analysis: Spectral Fingerprints

The following data tables synthesize peak assignments specifically for piperidine derivatives, contrasting free and hydrogen-bonded states.

Table 1: Amide Group Vibrational Signatures (N-Acyl Piperidines)
Vibrational ModeFrequency (cm⁻¹)IntensityStructural Insight
Amide I (C=O[1][2][3] Stretch) 1630 – 1660StrongPrimary diagnostic for N-acylation.[1] Lower frequency indicates greater conjugation or H-bonding.[1]
Amide II (N-H Bend) Absent N/AKey Differentiator: Absence confirms tertiary amide (N-substituted piperidine).[1] If present, implies ring opening or exocyclic amide.[1]
Amide III (C-N Stretch) 1250 – 1350MediumComplex coupled mode.[1] Shifts significantly upon deuteration; useful for confirming amide backbone integrity.[1]
Amide A (Overtone) ~3400 – 3500WeakOnly present if water is co-crystallized or if an unreacted N-H is present (impurity).[1]
Table 2: Hydroxyl Group Vibrational Signatures (Ring-Substituted)[1]
State of Hydroxyl GroupFrequency (cm⁻¹)Band ShapeConcentration Dependence
Free (Non-bonded) 3600 – 3650SharpIndependent.[1] Observed in dilute non-polar solvents (e.g., <0.01 M in CCl₄).[1]
Intermolecular H-Bond 3200 – 3550Broad, intenseStrongly Dependent. Band intensity decreases and shifts to "Free" position upon dilution.[1]
Intramolecular H-Bond 3450 – 3550Sharp/MediumIndependent. Peak position and shape remain constant regardless of dilution.[1]
Chelated (Strong Intra) 2500 – 3200Very BroadIndicates strong interaction, often with adjacent carbonyls or ring nitrogen (e.g., enol forms).[1]

Experimental Protocol: The Dilution Method

Objective: To definitively distinguish between Intermolecular (aggregation) and Intramolecular (structural) hydrogen bonding in hydroxy-piperidines.

Reagents & Equipment[1][4]
  • Solvent: Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃) (Spectroscopic Grade, dried over molecular sieves).[1] Note: CCl₄ is preferred for its IR transparency in the OH region.

  • Cell: NaCl or CaF₂ liquid transmission cells (path length 0.1 mm to 1.0 mm).[1]

  • Instrument: FTIR Spectrometer (Resolution 2 cm⁻¹, 32 scans).[1]

Step-by-Step Workflow
  • Preparation of Stock Solution:

    • Dissolve the piperidine derivative in dry solvent to create a 0.1 M solution.

    • Ensure complete dissolution; filter if necessary to remove scattering particulates.[1]

  • Acquisition of High-Concentration Spectrum:

    • Fill the liquid cell with the 0.1 M solution.

    • Acquire spectrum (Background: Pure solvent).[1]

    • Target Observation: Look for broad bands in the 3200–3550 cm⁻¹ region.

  • Serial Dilution:

    • Prepare a series of dilutions: 0.01 M , 0.001 M , and 0.0005 M .

    • Crucial: As concentration drops, increase path length (if variable cell available) or accumulation time to maintain signal-to-noise ratio.[1]

  • Comparative Analysis:

    • Overlay the spectra normalized to the C-H stretch (approx. 2900 cm⁻¹) as an internal standard.

    • Intermolecular H-bond: The broad band at ~3300 cm⁻¹ will vanish, replaced by a sharp "Free OH" peak at ~3600 cm⁻¹.[1]

    • Intramolecular H-bond: The band position (~3500 cm⁻¹) and shape will remain unchanged across all concentrations.[1]

Visualizations

Diagram 1: H-Bonding Analysis Logic Flow

This decision tree guides the researcher through interpreting the OH stretching region based on the dilution protocol.

HBondLogic cluster_interpretation Structural Implication Start Analyze OH Region (3200 - 3650 cm⁻¹) Step1 Perform Dilution Series (0.1 M → 0.001 M) Start->Step1 Check Does Peak Shift/Disappear? Step1->Check Inter Intermolecular H-Bond (Aggregation) Check->Inter Yes (Broad band fades, sharp peak appears) Intra Intramolecular H-Bond (Structural Feature) Check->Intra No (Band remains constant) Free Free Hydroxyl (Steric Isolation) Inter->Free At high dilution

Caption: Logical decision tree for distinguishing hydrogen bonding types using variable concentration IR spectroscopy.

Diagram 2: Experimental Workflow for Piperidine Analysis

A visual summary of the sample preparation and data acquisition process.

Workflow cluster_prep Sample Prep cluster_acq Data Acquisition Dry Dry Solvent (Mol. Sieves) Dissolve Dissolve Sample (0.1 M Stock) Dry->Dissolve Dilute Serial Dilution (0.01 M, 0.001 M) Dissolve->Dilute SampleScan Sample Scan (32 Scans, 2cm⁻¹) Dilute->SampleScan Bg Background Scan (Pure Solvent) Bg->SampleScan Process Baseline Corr. & Normalization SampleScan->Process

Caption: Step-by-step experimental workflow for acquiring high-fidelity IR spectra of piperidine derivatives.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for general IR peak assignment).

  • Okwute, S. K., & Egharevba, H. O. (2013).[1][4] Piperine-Type Amides: Review of the Chemical and Biological Characteristics. International Journal of Chemistry, 5(3), 99. Link[1]

  • Smith, B. C. (2023).[1][5] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 38(8), 10–14.[1] Link

  • Zaleśny, R., et al. (2022).[1] Infrared Spectra of Hydrogen-Bonded Molecular Complexes Under Spatial Confinement. Frontiers in Chemistry, 9, 806530.[1] Link

  • Chemistry LibreTexts. (2020).[1] Infrared Spectra of Some Common Functional Groups. Link

Sources

Comparative

Structural comparison of 1-Cyclopentanecarbonylpiperidin-3-ol with Ibrutinib intermediates

[1] Executive Summary In the development of covalent kinase inhibitors like Ibrutinib (Imbruvica) , the distinction between the "warhead" (the reactive group) and the "scaffold" (the binding core) is critical. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the development of covalent kinase inhibitors like Ibrutinib (Imbruvica) , the distinction between the "warhead" (the reactive group) and the "scaffold" (the binding core) is critical. This guide provides a high-resolution structural comparison between the standard Ibrutinib synthetic intermediates (specifically the acryloyl-bearing precursors) and 1-Cyclopentanecarbonylpiperidin-3-ol .[1]

While (S)-1-Acryloylpiperidin-3-ol represents the reactive fragment responsible for Ibrutinib’s covalent binding to Cysteine-481 in Bruton's Tyrosine Kinase (BTK), 1-Cyclopentanecarbonylpiperidin-3-ol serves a distinct role as a steric probe and negative control .[1] By replacing the electrophilic acrylamide with an inert cyclopentyl amide, researchers can decouple non-covalent binding affinity from covalent reactivity during Structure-Activity Relationship (SAR) studies.[1]

Part 1: Structural Homology & Divergence

The core structural overlap between these molecules is the 3-hydroxypiperidine ring.[1] The divergence lies entirely in the


-substitution, which dictates the molecule's reactivity profile and physicochemical behavior.
Molecular Fingerprint Comparison[1]
FeatureTarget: 1-Cyclopentanecarbonylpiperidin-3-ol Ibrutinib Fragment: 1-Acryloylpiperidin-3-ol Precursor: 1-Boc-3-hydroxypiperidine
Role Non-covalent Probe / Negative ControlCovalent Warhead FragmentSynthetic Intermediate (Protected)
N-Substituent Cyclopentanecarbonyl (Inert Amide)Acryloyl (Michael Acceptor)tert-Butyloxycarbonyl (Carbamate)
Reactivity Chemically Inert under physiological conditions.[1][2][3]High Electrophilicity (Reacts with Thiols).[1]Acid Labile (Deprotects to amine).[1]
Steric Bulk High (Cyclic, rigid 5-membered ring).[1]Low (Planar vinyl group).[1]High (Bulky t-butyl group).[1]
Chirality Usually Racemic or (S)-enantiomer for testing.[1](S)-enantiomer (Critical for Ibrutinib).[1][4](S)-enantiomer.[1]
MW ( g/mol ) ~197.27~155.19~201.26
The "Warhead" vs. "Dummy" Concept

In covalent drug discovery, it is essential to prove that potency is driven by bond formation.

  • The Ibrutinib Intermediate contains an

    
    -unsaturated amide.[1] This geometry allows the vinyl group to align with Cys481 for a Michael addition.
    
  • The Cyclopentyl Analog mimics the space-filling properties of the acryloyl group but lacks the double bond. It occupies the ATP binding pocket but cannot form a covalent bond. If this molecule shows significantly reduced potency (IC50) compared to the acryloyl version, it confirms the covalent mechanism of action.

Part 2: Visualization of Structural Logic

The following diagram illustrates the divergent synthesis and functional logic between the drug intermediate and the probe.

G Core Core Scaffold (S)-3-Hydroxypiperidine AcryloylCl Reagent: Acryloyl Chloride Core->AcryloylCl CycloCl Reagent: Cyclopentanecarbonyl Chloride Core->CycloCl Warhead Ibrutinib Fragment (Reactive Warhead) 1-Acryloylpiperidin-3-ol AcryloylCl->Warhead N-Acylation (Base, < 0°C) Mechanism1 Mechanism: Covalent Michael Addition (Irreversible Inhibition) Warhead->Mechanism1 Probe Target Molecule (Steric Probe) 1-Cyclopentanecarbonyl- piperidin-3-ol CycloCl->Probe N-Acylation (Base, RT) Mechanism2 Mechanism: Reversible Binding Only (No Covalent Bond) Probe->Mechanism2

Figure 1: Divergent synthesis pathways illustrating the transformation of the piperidine core into either the reactive Ibrutinib fragment (Red) or the inert steric probe (Blue).[1]

Part 3: Physicochemical Performance & Solubility

For researchers developing analytical methods (HPLC/LC-MS), distinguishing these species is vital.[1] The cyclopentyl group imparts significantly higher lipophilicity than the acryloyl group.

Predicted Properties Table
PropertyIbrutinib Fragment (Acryloyl)Target Probe (Cyclopentyl)Impact on Analysis
cLogP ~0.2 - 0.5~1.3 - 1.6Probe elutes later on Reverse Phase (C18).[1]
TPSA (Ų) ~49.7~49.7Similar polar surface area (amide + alcohol).[1]
H-Bond Donors 1 (OH)1 (OH)Identical hydrogen bonding capacity.[1]
Solubility (Water) HighModerateProbe requires higher % organic solvent for dissolution.[1]
UV Absorbance Stronger (Conjugated System)Weaker (No Conjugation)Probe detection may require lower wavelengths (205-210 nm) or CAD/ELSD.[1]
Stability Profiling[1]
  • Acryloyl Fragment: Susceptible to polymerization and Michael addition with solvent impurities (e.g., thiols, amines). Must be stored at -20°C, often with a stabilizer (e.g., BHT).[1]

  • Cyclopentyl Probe: Highly stable amide.[1] Resistant to hydrolysis and oxidation. Can be stored at room temperature, making it an excellent internal standard for quantifying the piperidine core during metabolic degradation studies.

Part 4: Experimental Protocols

Synthesis of the Probe (1-Cyclopentanecarbonylpiperidin-3-ol)

Use this protocol to generate the negative control for your BTK assays.[1]

Reagents:

  • 3-Hydroxypiperidine (HCl salt)[1]

  • Cyclopentanecarbonyl chloride[1]

  • Triethylamine (TEA)[1][5]

  • Dichloromethane (DCM)[1][3][6]

Workflow:

  • Dissolution: Suspend 3-hydroxypiperidine HCl (1.0 eq) in DCM (10 vol) under Nitrogen.

  • Base Addition: Add TEA (2.5 eq) dropwise. The mixture will become homogenous. Cool to 0°C.

  • Acylation: Add Cyclopentanecarbonyl chloride (1.1 eq) dropwise over 15 minutes. Critical: Maintain Temp < 10°C to prevent O-acylation side products.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (10% MeOH in DCM).[1]

  • Workup: Wash with 1N HCl (to remove unreacted amine), then Sat. NaHCO3, then Brine.

  • Purification: Dry organic layer over Na2SO4 and concentrate. If necessary, purify via flash chromatography (Gradient: 0-5% MeOH in DCM).[1]

Analytical Differentiation (HPLC Method)

Use this method to separate the "Warhead" from the "Probe" and "Precursor".

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic)[1]

    • 2-10 min: 5% -> 60% B[1]

    • 10-12 min: 60% -> 95% B[1]

  • Detection: UV at 210 nm (Universal amide bond detection).[1]

Expected Retention Order:

  • 3-Hydroxypiperidine (Core): ~1.5 min (Void volume, highly polar).

  • Acryloyl Fragment: ~4.5 min (Polar warhead).

  • Cyclopentyl Probe: ~7.8 min (Lipophilic ring interaction).[1]

  • Boc-Intermediate: ~8.5 min (Bulky hydrophobic group).

Part 5: Application in Impurity Profiling

In the manufacturing of Ibrutinib, "saturated" impurities are a major concern. While 1-Cyclopentanecarbonylpiperidin-3-ol is not a direct process impurity (unless cyclopentane reagents are used), it serves as a model for Propionyl-Ibrutinib .[1]

Propionyl-Ibrutinib is a known impurity where the double bond of the acrylamide is reduced (saturated).[1] The Cyclopentyl probe mimics this saturation sterically.

  • Why it matters: Saturated impurities compete for the binding site but detach rapidly (reversible), significantly lowering the drug's efficacy (residence time).

  • Actionable Insight: If you observe a peak in your Ibrutinib API chromatogram that matches the UV spectrum of the drug but elutes slightly later and has a Mass of M+2, it is likely the reduced propionyl impurity. The Cyclopentyl probe can be used to validate the separation efficiency of your method for these "saturated amide" analogs.

References

  • Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy."[1] Proceedings of the National Academy of Sciences, 107(29), 13075-13080. Link[1]

  • U.S. Patent 8,158,786. (2012).[1] "Inhibitors of Bruton's Tyrosine Kinase."[3][4][5][7][8] Assignee: Pharmacyclics, Inc. (Describes the synthesis of Ibrutinib intermediates and the acryloylation step). Link

  • BenchChem. (2025).[1][5][9] "The Discovery and Synthesis of Ibrutinib: A Technical Whitepaper." (Detailed workflow of the Mitsunobu coupling and acylation reactions). Link[1]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 24867339, Ibrutinib." (Physicochemical properties and impurity classes). Link[1]

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307-317.[1] (Foundational text on using saturated analogs as negative controls in covalent drug design). Link

Sources

Validation

X-ray crystallography data for N-substituted 3-hydroxypiperidines

A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives Executive Summary: The Stereochemical Challenge N-substituted 3-hydroxypiperidines are privileged scaffolds in modern drug discovery, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary: The Stereochemical Challenge

N-substituted 3-hydroxypiperidines are privileged scaffolds in modern drug discovery, serving as the chiral core for blockbuster kinase inhibitors (e.g., Ibrutinib) and GPCR ligands. However, their structural characterization presents a specific "blind spot" in standard medicinal chemistry workflows:

  • Conformational Flexibility: The piperidine ring undergoes rapid chair-chair interconversion and nitrogen inversion in solution, averaging NMR signals.

  • Chiral Ambiguity: The C3 stereocenter is often generated via enzymatic reduction or asymmetric hydrogenation, requiring absolute validation for regulatory filing (FDA/EMA).

  • Physical State: Many derivatives are low-melting oils, making traditional crystallization difficult.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) —the gold standard for absolute configuration—against spectroscopic alternatives, providing actionable protocols for crystallizing these challenging "oily amines."

Comparative Analysis: X-Ray vs. The Field[1]

The following analysis evaluates the three primary methods for determining the configuration and conformation of 3-hydroxypiperidines.

Table 1: Methodological Performance Matrix
FeatureSC-XRD (Gold Standard) NMR (NOE/Coupling) VCD / Chiral HPLC
Primary Output Absolute Configuration (R/S) & Solid-State ConformationRelative Configuration (cis/trans) & Solution DynamicsEnantiomeric Excess (% ee)
Certainty Definitive (Anomalous Dispersion)Inferential (Requires Mosher analysis for absolute config)Comparative (Needs reference standard)
Sample State Single Crystal (Solid)Solution (CDCl₃, DMSO-d₆)Solution
Resolution Atomic (< 0.8 Å)Averaged (Time-scale dependent)Global Chirality
Turnaround 24–72 Hours (if crystal exists)1–4 Hours1–2 Hours
Limitation "The Oily Amine Problem" (Hard to crystallize)Ring flexibility obscures

coupling constants
Does not provide atomic coordinates
Critical Insight: The NMR "Averaging" Trap

In solution, N-substituted 3-hydroxypiperidines often exist in equilibrium between two chair conformers. NMR coupling constants (


) are population-weighted averages. A 

-value of 6 Hz might indicate a twist-boat or a 50:50 mix of diaxial/diequatorial chairs, leading to incorrect assignments of cis/trans relative stereochemistry. Only X-ray crystallography freezes a single, energetically preferred conformer, providing precise torsion angles.
Representative X-Ray Data: N-Substituted 3-Hydroxypiperidines

The following data summarizes typical crystallographic parameters observed for this class of compounds when crystallized as salts (e.g., Hydrochloride or Tartrate).

Table 2: Typical Crystallographic Parameters (Salt Forms)
ParameterValue / ObservationSignificance
Space Group

or

Chiral space groups required for enantiopure drugs.
Crystal System Orthorhombic / MonoclinicCommon packing for ammonium salts.
C-N Bond Length 1.47 – 1.49 ÅIndicates

hybridization (protonated amine).
Ring Conformation

Chair
(Dominant)
N-substituents often adopt equatorial positions to minimize 1,3-diaxial strain.
H-Bonding

and

Critical Driver: The lattice energy is dominated by the charge-assisted H-bond between the ammonium and the counter-ion.
Flack Parameter ~0.00 (± 0.[1]05)Confirms absolute configuration (requires heavy atom like Cl or Br).

Note on Anomalous Dispersion: To determine absolute configuration (R vs S) without a known chiral reference, you must introduce a heavy atom. For 3-hydroxypiperidines, converting the free base to a Hydrobromide (HBr) or Hydrochloride (HCl) salt is the most efficient strategy to generate sufficient anomalous scattering signal using standard Mo or Cu radiation sources.

Experimental Protocol: Solving "The Oily Amine" Problem

Most N-substituted 3-hydroxypiperidines are oils at room temperature. Direct crystallization fails.[1] The following protocol utilizes Salt Formation combined with Vapor Diffusion to force lattice formation.

Protocol A: The "Anti-Solvent" Salt Screen
  • Dissolution: Dissolve 20 mg of the oily free base in 0.5 mL of minimal polar solvent (Methanol or Acetone).

  • Acid Addition: Add 1.05 equivalents of acid.

    • Option A (Absolute Config): 48% HBr (aq) or conc. HCl.

    • Option B (Enrichment): L-Tartaric acid or Dibenzoyl-L-tartaric acid (if resolution is needed).

  • Vapor Diffusion Setup:

    • Place the solution in a small inner vial (GC vial).

    • Place the inner vial inside a larger scintillation vial containing 3 mL of a non-polar anti-solvent (Diethyl Ether or Pentane).

    • Cap tightly. The volatile ether will diffuse into the methanol, slowly increasing supersaturation.

  • Harvesting: Allow to stand undisturbed at 4°C for 3–7 days. Check for needles or prisms.

Protocol B: Validation (Unit Cell Check)

Before full data collection, mount a crystal and perform a "Unit Cell" determination (10–15 minutes).

  • Success Criteria: Distinct unit cell dimensions (not ice), sharp diffraction spots.

  • Failure Mode: Broad, diffuse rings indicate amorphous precipitate (salt formed but didn't crystallize). Corrective Action: Switch solvent system to Isopropanol/Hexane.

Visualized Workflows
Diagram 1: The Crystallography Pipeline for Oily Amines

This workflow illustrates the critical path from oily intermediate to solved structure.

G Start Oily N-Substituted 3-Hydroxypiperidine Decision Chiral Reference Needed? Start->Decision Salt Salt Formation (HCl / HBr) Decision->Salt Yes (Heavy Atom) CoCrystal Co-Crystallization (Chiral Acid) Decision->CoCrystal No (Derivatization) Diffusion Vapor Diffusion (MeOH -> Et2O) Salt->Diffusion CoCrystal->Diffusion Diffusion->Salt Amorphous Solid XRD X-Ray Data Collection Diffusion->XRD Crystals Formed Refine Structure Refinement (Flack Parameter) XRD->Refine End Absolute Config Confirmed Refine->End

Caption: Workflow for converting oily piperidine bases into diffraction-quality crystals via salt formation.

Diagram 2: Conformational Energy Landscape

A logic map explaining why X-ray (Solid State) differs from NMR (Solution) for this specific scaffold.

Conformation Sub N-Substituent (Steric Bulk) Center Piperidine Ring Conformation Sub->Center 1,3-Diaxial Strain H3 3-Hydroxy Group (H-Bond Donor) H3->Center Intramolecular H-Bond Sol Solution State (NMR) Rapid Equilibrium Center->Sol Solid Solid State (XRD) Lattice Locked Center->Solid Outcome1 Averaged Signals (Ambiguous J-coupling) Sol->Outcome1 Solid->H3 Intermolecular Packing Forces Outcome2 Single Conformer (Precise Torsion Angles) Solid->Outcome2

Caption: Comparison of forces driving conformation in solution vs. solid state. Note that lattice packing often overrides weak intramolecular forces.

References
  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Fundamental text on stereocontrol in piperidine synthesis).
  • Parsons, S. (2025). "Determination of Absolute Configuration using Anomalous Dispersion." Journal of Applied Crystallography.

  • Babu, R. K., et al. (2008).[2] "Oxidation of 3-hydroxypiperidines with iodosylbenzene." Monatshefte für Chemie. (Discusses synthesis and characterization of the scaffold).

  • Nairoukh, Z., et al. (2019). "Understanding the Conformational Behavior of Fluorinated Piperidines." Chemistry – A European Journal. (Comparative NMR/X-ray study on similar piperidine conformations).

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: 3-Hydroxypiperidine Derivatives." (The authoritative repository for small molecule crystal structures).

Sources

Safety & Regulatory Compliance

Safety

1-Cyclopentanecarbonylpiperidin-3-ol proper disposal procedures

This guide outlines the Standard Operating Procedure (SOP) for the safe containment, handling, and disposal of 1-Cyclopentanecarbonylpiperidin-3-ol . As a research-grade pharmaceutical intermediate with limited specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the Standard Operating Procedure (SOP) for the safe containment, handling, and disposal of 1-Cyclopentanecarbonylpiperidin-3-ol .

As a research-grade pharmaceutical intermediate with limited specific toxicological data, this compound must be managed under the Precautionary Principle , assuming potential toxicity and irritant properties characteristic of piperidine amides.

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.

Property Data / Characteristic
Chemical Name 1-Cyclopentanecarbonylpiperidin-3-ol
Molecular Formula C₁₁H₁₉NO₂
Molecular Weight ~197.27 g/mol
Functional Groups Secondary Alcohol (-OH), Tertiary Amide (N-C=O), Cycloalkane
Physical State Typically a viscous oil or low-melting solid (hygroscopic).[1][2][3][4]
Primary Hazards Irritant (Skin/Eye/Respiratory).[3] Potential Acute Toxicity (Oral).[2][3]
Reactivity Incompatible with Strong Oxidizing Agents and Strong Acids .[5][6]
Waste Class Non-Halogenated Organic Hazardous Waste .

Part 2: Waste Characterization & Segregation

Proper segregation is the single most critical step to prevent dangerous reactions in the waste stream.

Segregation Rules
  • Do NOT Mix with Oxidizers: The alcohol and amide functionalities can react exothermically with strong oxidizers (e.g., Nitric acid, Peroxides).

  • Halogen Status: This compound is Non-Halogenated . Do not dispose of it in "Halogenated Waste" carboys unless dissolved in a halogenated solvent (e.g., DCM).

  • Aqueous vs. Organic: Due to the lipophilic cyclopentyl group, this compound has limited water solubility. It must be disposed of as Organic Solvent Waste or Solid Hazardous Waste , never down the drain.

Disposal Decision Tree (Workflow)

The following logic determines the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Waste Material: 1-Cyclopentanecarbonylpiperidin-3-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Residue Liquid Dissolved in Solvent StateCheck->Liquid Solution SolidStream Solid Waste Stream (Double-bagged) Solid->SolidStream LiquidCheck Check Solvent Type Liquid->LiquidCheck Incineration Final Fate: High-Temp Incineration SolidStream->Incineration Halo Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOAc) LiquidCheck->NonHalo No Halogens HaloWaste Halogenated Organic Waste Carboy (Red Label) Halo->HaloWaste NonHaloWaste Non-Halogenated Organic Waste Carboy (Clear/Yellow Label) NonHalo->NonHaloWaste HaloWaste->Incineration NonHaloWaste->Incineration

Figure 1: Waste segregation logic ensuring compliance with RCRA and local safety standards.

Part 3: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Substance (Solid/Viscous Oil)

Use this for expired stock, degraded samples, or synthesis residues.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (Double gloving recommended).

    • Safety goggles (Splash protection).

    • Lab coat.

  • Primary Containment:

    • Transfer the substance into a screw-top glass vial or HDPE container .

    • Why? Prevents leakage and permeation.[7][8]

  • Secondary Containment:

    • Place the primary container into a transparent, sealable plastic bag (e.g., Ziploc).

  • Labeling:

    • Affix a hazardous waste tag.

    • Mandatory Fields:

      • Chemical Name: "1-Cyclopentanecarbonylpiperidin-3-ol"[9]

      • Hazard Checkbox: "Toxic" and "Irritant".

  • Deposition:

    • Place the bagged item into the Solid Hazardous Waste Drum .

Scenario B: Disposal of Solutions (Reaction Mixtures/Washings)

Use this for HPLC waste, mother liquors, or cleaning solvents.

  • Solvent Compatibility Check:

    • Verify the solvent matrix. (Is it DCM? Methanol? Ethyl Acetate?)

  • Transfer:

    • Pour the solution into the appropriate waste carboy (Halogenated vs. Non-Halogenated) using a funnel to prevent spills.

    • Critical: Leave at least 10% headspace in the carboy to allow for vapor expansion.

  • Rinsing:

    • Rinse the original vessel twice with a small amount of compatible solvent.

    • Add rinsate to the same waste carboy.

  • Log Entry:

    • Record the addition on the waste carboy log sheet.

    • Entry: "Organic Solvents + <1% Piperidine Amide Derivative".

Part 4: Spill Response Mechanism (The S.W.I.M. Protocol)

In the event of a spill, immediate action is required to prevent exposure and contamination.[7][8][10][11]

Phase Action Technical Rationale
S - Stop Stop the spill source if safe.Minimize environmental load.[3][4][5][7][8][11]
W - Warn Alert nearby personnel. Place "Do Not Enter" signage.Prevent tracking of contamination.[6][7][8]
I - Isolate Cordon off the area. Ensure fume hood ventilation is active.Contain vapors (amide/alcohol volatility).
M - Manage Don PPE. Absorb with Vermiculite or Universal Pads .Inert absorption prevents reactivity.

Decontamination Step: After absorbing the bulk material, clean the surface with a soap/water solution (surfactant) followed by an ethanol wipe. This ensures the removal of the lipophilic cyclopentyl residues.

Part 5: Regulatory & Compliance Reference

This protocol aligns with general standards for handling Novel Pharmaceutical Intermediates (NPIs) where full toxicological data may be incomplete.

  • Disposal Fate: High-temperature incineration equipped with afterburners and scrubbers (to manage Nitrogen oxides).

  • EPA Classification (USA): Not explicitly P-listed or U-listed, but must be characterized by the generator (40 CFR § 262.11). Treat as D001 (Ignitable) if in flammable solvent, or general toxic organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61748162, 1-Cyclopentylhexan-3-ol (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200).[3][6][7] Washington, DC: U.S. Department of Labor.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentanecarbonylpiperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-Cyclopentanecarbonylpiperidin-3-ol
© Copyright 2026 BenchChem. All Rights Reserved.